Safinamide acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVXGARDCQQMQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160513-60-9 | |
| Record name | (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160513609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-((4-((3-FLUOROBENZYL)OXY)BENZYL)AMINO)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2678L357C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Safinamide Acid via Hydrolysis of Safinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of safinamide acid, the primary metabolite of the anti-Parkinsonian drug safinamide, through the chemical hydrolysis of its parent compound. The document details the reaction, based on established forced degradation studies, and outlines the experimental protocols for both acidic and basic hydrolysis. Quantitative data from these studies are presented, and the known biological relevance of this compound is discussed. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolism.
Introduction
Safinamide is a multi-target drug used in the treatment of Parkinson's disease, primarily acting as a selective and reversible monoamine oxidase B (MAO-B) inhibitor.[1] In vivo, safinamide is extensively metabolized, with the principal metabolic pathway being the hydrolysis of the amide group to form this compound, chemically known as (S)-2-((4-((3-fluorobenzyl)oxy)benzyl)amino)propanoic acid.[2][3] This biotransformation is primarily mediated by unidentified amidases.[3][4] this compound is the major metabolite found in both plasma and urine.[5]
The chemical synthesis of this compound from safinamide can be achieved through hydrolysis under acidic or basic conditions.[2][6] This process is often studied in the context of forced degradation of safinamide to identify and characterize potential impurities and degradation products.[7] This guide provides a detailed account of the synthetic procedures derived from these analytical studies, offering a foundational methodology for the laboratory-scale preparation of this compound for research and as a reference standard.
Chemical Reaction and Mechanism
The hydrolysis of safinamide to this compound involves the cleavage of the amide bond, resulting in a carboxylic acid and ammonia. This reaction can be catalyzed by either an acid or a base.
Chemical Structures:
| Compound | Structure |
| Safinamide |
|
| This compound |
|
Experimental Protocols
The following protocols are based on forced degradation studies and may require optimization for preparative-scale synthesis.
Acid-Catalyzed Hydrolysis
This protocol is adapted from analytical degradation studies of safinamide.
Materials:
-
Safinamide
-
1 N Hydrochloric Acid (HCl) in Ethanol
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add safinamide (e.g., 100 mg).
-
Add a solution of 1 N HCl in ethanol (e.g., 25 mL).
-
Heat the mixture to reflux at 90°C for 6 hours.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base (e.g., 2 N NaOH) to a pH of approximately 7.
-
The crude this compound can be purified by extraction with a suitable organic solvent, such as hot ethanol.
-
Evaporate the solvent to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Base-Catalyzed Hydrolysis
This protocol is an alternative method for the hydrolysis of safinamide.
Materials:
-
Safinamide
-
0.1 N Sodium Hydroxide (NaOH)
-
Round-bottom flask with reflux condenser
-
Water bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve safinamide (e.g., 10 mg) in 0.1 N NaOH (e.g., 30 mL).
-
Heat the mixture in a water bath at 60°C for 4 hours, under reflux.
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with a suitable acid (e.g., 0.1 N HCl) to precipitate the this compound.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum.
Quantitative Data
The following table summarizes the quantitative data from a forced degradation study of safinamide under acidic conditions. It is important to note that this data reflects the extent of degradation of the starting material rather than the isolated yield of this compound.
| Stress Condition | Time (hours) | Assay of Safinamide (%) | Degraded Products (%) | Mass Balance (%) |
| 0.1 M HCl | 24 | 96.64 | 3.36 | 100.0 |
Data adapted from an analytical study and may not represent preparative yields.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the reaction and assess the purity of the product. One study reported an Rf of 0.85 for the acid degradation product, compared to 0.65 for the intact drug.[8]
-
Infrared (IR) Spectroscopy: To identify the functional groups. The IR spectrum of this compound would show the disappearance of the N-H stretching and C=O amide bands of safinamide and the appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C17H18FNO3, MW: 303.33).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information.
Biological Significance and Signaling
This compound is the main metabolite of safinamide and is considered to be pharmacologically inactive.[10] Its primary known biological interaction is with the organic anion transporter 3 (OAT3), though the clinical relevance of this binding is thought to be minimal.[4][11]
The metabolic pathway of safinamide primarily involves its hydrolysis to this compound.
Visualizations
Chemical Reaction Workflow
Caption: Workflow for the synthesis of this compound via acidic and basic hydrolysis.
Safinamide Metabolism Pathway
Caption: Metabolic pathway of safinamide to this compound and its subsequent interaction.
Conclusion
The synthesis of this compound from safinamide via hydrolysis provides a valuable method for obtaining this key metabolite for research and analytical purposes. While detailed preparative procedures are not widely published, the protocols derived from forced degradation studies offer a solid foundation for laboratory-scale synthesis. Further optimization of reaction conditions, workup, and purification may be necessary to achieve high yields and purity for specific applications. The provided information consolidates the current understanding of this compound synthesis and its biological context, serving as a useful resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid | 1160513-60-9 [smolecule.com]
- 3. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. canbipharm.com [canbipharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safinamide Acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide acid, with the systematic IUPAC name (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid, is the primary metabolite of the drug Safinamide.[1] Safinamide is utilized in the management of Parkinson's disease as an adjunct therapy. Understanding the chemical and physical properties, synthesis, and metabolic fate of this compound is crucial for a comprehensive assessment of the parent drug's pharmacology and for the development of analytical methods to monitor its presence in biological systems. This document provides a detailed technical guide on the chemical structure, formula, physicochemical properties, and relevant experimental protocols related to this compound.
Chemical Structure and Formula
The chemical structure of this compound is characterized by a central L-alanine core. The amino group of the alanine is substituted with a 4-((3-fluorobenzyl)oxy)benzyl group.
Chemical Formula: C₁₇H₁₈FNO₃[1][2][3]
Molecular Weight: 303.33 g/mol [1][2][3]
CAS Number: 1160513-60-9[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted or estimated from computational models.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈FNO₃ | [1][2][3] |
| Molecular Weight | 303.33 g/mol | [1][2][3] |
| Aqueous Solubility | 8.5 ± 2.0 mg/mL (estimated at 25°C) | [1] |
| pKa (Carboxylic Acid) | 2.0 - 2.5 (predicted) | |
| pKa (Amine) | 8.9 - 9.3 (predicted) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the hydrolysis of its parent drug, Safinamide. A representative two-step synthesis is outlined below, starting from the synthesis of Safinamide.
Step 1: Synthesis of Safinamide ((S)-2-[4-(3-fluorobenzyloxy)-benzylamino]propanamide)
This procedure is adapted from patent literature describing the synthesis of Safinamide.
Materials:
-
4-(3-fluorobenzyloxy)benzaldehyde
-
L-alaninamide hydrochloride
-
Triethylamine
-
Methanol
-
Potassium borohydride (KBH₄)
-
Water
Procedure:
-
To a reaction flask, add L-alaninamide hydrochloride (0.68 mol) and methanol (1300 mL).
-
Add triethylamine (1.69 mol) to the mixture and stir at room temperature for 30 minutes.
-
To the resulting mixture, add 4-(3-fluorobenzyloxy)benzaldehyde (0.56 mol) and continue stirring at room temperature for 2 hours to form the Schiff base intermediate.
-
Add potassium borohydride (3.39 mol) to the reaction mixture and stir overnight.
-
After the reaction is complete, concentrate the reaction solution to dryness.
-
Add 1300 mL of water to the residue and stir at room temperature for 1 hour.
-
Collect the resulting white solid by filtration.
-
Dry the solid under vacuum at 40°C for 4 hours to yield (S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide (Safinamide).[4]
Step 2: Hydrolysis of Safinamide to this compound
This compound is formed by the hydrolysis of the amide group of Safinamide. This can be achieved under acidic or alkaline conditions. A general protocol for acid-catalyzed hydrolysis is provided below.
Materials:
-
Safinamide
-
Aqueous solution of a strong acid (e.g., 6M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve Safinamide in a suitable solvent.
-
Add an excess of an aqueous strong acid solution (e.g., 6M HCl).
-
Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Metabolic Pathway of Safinamide
Safinamide undergoes in-vivo metabolism to form this compound as the major metabolite. This biotransformation is primarily mediated by amidase enzymes which hydrolyze the amide bond of Safinamide.
Caption: Metabolic conversion of Safinamide to this compound via hydrolysis.
Analytical Methods
The quantification of Safinamide and its impurities, including this compound, in bulk drug substances and pharmaceutical formulations is typically performed using High-Performance Liquid Chromatography (HPLC). A variety of reversed-phase HPLC methods coupled with UV or mass spectrometry detectors have been developed for this purpose. These methods are crucial for quality control and stability studies of Safinamide.
Conclusion
This technical guide provides a detailed overview of the chemical structure, formula, and key physicochemical properties of this compound. The provided experimental protocols for the synthesis of the parent compound, Safinamide, and its subsequent hydrolysis offer a basis for laboratory preparation of this important metabolite. The visualization of the metabolic pathway highlights the biotransformation of Safinamide. This information is intended to be a valuable resource for researchers and professionals involved in the development and analysis of Safinamide and related compounds.
References
- 1. Buy (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid | 1160513-60-9 [smolecule.com]
- 2. canbipharm.com [canbipharm.com]
- 3. (S)-2-[4-(3-Fluorobenzyloxy) benzylamino]propionic acid methyl ester - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Safinamide | 133865-89-1 [chemicalbook.com]
The Metabolic Conversion of Safinamide to Safinamide Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core metabolic pathway of Safinamide, its conversion to Safinamide acid. The document details the enzymatic processes, presents relevant quantitative data, outlines experimental protocols for studying this biotransformation, and includes visualizations to illustrate the key processes.
Introduction to Safinamide Metabolism
Safinamide, a multifaceted drug employed in the management of Parkinson's disease, undergoes several metabolic transformations in the body. The principal metabolic route is the hydrolysis of the primary amide moiety of Safinamide, resulting in the formation of its main, inactive metabolite, this compound[1]. This conversion is a critical step in the clearance and detoxification of the drug. In addition to this primary pathway, Safinamide is also metabolized to a lesser extent through oxidative pathways, including O-debenzylation and N-dealkylation, the latter of which involves cytochrome P450 3A4 (CYP3A4)[1]. However, this guide will focus specifically on the predominant metabolic conversion to this compound.
The Enzymatic Pathway: Hydrolysis by Cytosolic Amidases
The transformation of Safinamide to this compound is an enzymatic hydrolysis reaction. This process is not mediated by the well-known cytochrome P450 system but rather by non-specific cytosolic amidases[2]. While the specific human amidases responsible for this biotransformation have not been definitively identified in publicly available literature, evidence from regulatory documents suggests that Fatty Acid Amide Hydrolase (FAAH) is a potential contributing enzyme[2].
Amidases are a class of hydrolase enzymes that catalyze the cleavage of amide bonds. Cytosolic amidases are found in the soluble fraction of the cell cytoplasm, particularly in the liver, which is a primary site of drug metabolism.
Below is a diagram illustrating the single-step conversion of Safinamide to this compound.
Quantitative Data
Table 1: Human Pharmacokinetic Parameters of Safinamide (Single Oral Dose)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2.0 - 4.0 hours | [1] |
| Bioavailability | ~95% | [3] |
| Plasma Half-life (t½) | 20 - 30 hours | [3] |
| Volume of Distribution (Vd) | ~165 L | [3] |
| Total Oral Clearance (CL/F) | 4.96 L/h | [4] |
| Protein Binding | 88 - 90% | [3] |
Table 2: Relative Exposure of Safinamide and its Major Metabolites in Human Plasma
| Compound | Relative Exposure (% of Parent Drug) | Reference |
| Safinamide | 100% | [5] |
| This compound (NW-1153) | ~10-11% | [5] |
| N-dealkylated acid (NW-1689) | ~161% | [5] |
| NW-1689 Acyl Glucuronide | ~16-18% | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Safinamide metabolism.
In Vitro Metabolism of Safinamide using Human Liver S9 Fraction
This protocol is designed to assess the metabolic stability of Safinamide and identify the formation of this compound in a system containing both microsomal and cytosolic enzymes.
Objective: To determine the rate of disappearance of Safinamide and the appearance of this compound in the presence of human liver S9 fraction.
Materials:
-
Safinamide
-
Human Liver S9 Fraction (commercially available)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal standard (for analytical quantification)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following in order:
-
Phosphate buffer (pH 7.4)
-
Human Liver S9 fraction (final concentration, e.g., 1 mg/mL)
-
Safinamide (from a stock solution in a suitable solvent, final concentration, e.g., 1 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.
-
Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 75 µL of acetonitrile with an internal standard).
-
Protein Precipitation: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining Safinamide and the formed this compound.
-
Data Analysis: Plot the concentration of Safinamide versus time to determine the metabolic stability (half-life). Plot the concentration of this compound versus time to characterize its formation kinetics.
Quantification of Safinamide and this compound in Human Plasma by UPLC-MS/MS
This protocol provides a robust and sensitive method for the simultaneous quantification of Safinamide and its primary metabolite, this compound, in human plasma samples, suitable for pharmacokinetic studies.
Objective: To accurately measure the concentrations of Safinamide and this compound in human plasma.
Materials:
-
Human plasma samples
-
Safinamide and this compound analytical standards
-
Stable isotope-labeled internal standards (e.g., Safinamide-d4)
-
Acetonitrile
-
Formic acid
-
Water (UPLC-grade)
-
UPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase UPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: Acquity UPLC C18 (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Safinamide and this compound (e.g., starting with 95% A, ramping to 95% B).
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 2 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Safinamide: e.g., m/z 303.3 → 215.0
-
This compound: (Determine the specific transition for this compound)
-
Internal Standard (Safinamide-d4): e.g., m/z 307.3 → 215.2
-
-
Optimize cone voltage and collision energy for each transition.
-
-
-
Quantification:
-
Construct a calibration curve using standard solutions of Safinamide and this compound of known concentrations.
-
Calculate the concentrations in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Conclusion
The primary metabolic pathway of Safinamide to its inactive metabolite, this compound, is a hydrolysis reaction catalyzed by cytosolic amidases, with Fatty Acid Amide Hydrolase (FAAH) being a likely contributor. While specific in vitro enzyme kinetic data remains to be fully elucidated in the public domain, the overall pharmacokinetic profile of Safinamide in humans is well-characterized. The experimental protocols provided in this guide offer robust methods for researchers to further investigate the metabolism of Safinamide and quantify its levels and that of its key metabolite in biological matrices. A deeper understanding of this metabolic pathway is crucial for predicting potential drug-drug interactions and for the overall safety and efficacy assessment of Safinamide in clinical practice.
References
- 1. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Safinamide Acid Metabolite (NW-1153): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the safinamide acid metabolite, known as NW-1153. Safinamide (Xadago®) is a therapeutic agent for Parkinson's disease with a multifaceted mechanism of action, including selective and reversible monoamine oxidase B (MAO-B) inhibition and modulation of glutamate release. Following administration, safinamide is extensively metabolized, with NW-1153 being a primary metabolite. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and processes to elucidate the pharmacological profile of this metabolite.
Executive Summary
The this compound metabolite NW-1153 is largely considered to be pharmacologically inactive with respect to the primary therapeutic mechanisms of the parent compound. Extensive in vitro studies have demonstrated that NW-1153 does not significantly inhibit MAO-B or a range of cytochrome P450 (CYP) enzymes at clinically relevant concentrations. Furthermore, there is no evidence to suggest that it possesses activity as a sodium channel blocker or an inhibitor of glutamate release. The only notable biological interactions identified are its role as a substrate for the organic anion transporter 3 (OAT3), an interaction deemed to be of low clinical relevance, and a very weak inhibitory effect on CYP3A5 at high concentrations.
Metabolism of Safinamide to NW-1153
Safinamide undergoes extensive metabolism in the body, with the primary pathway involving the hydrolytic oxidation of its amide moiety to form the this compound metabolite, NW-1153. This conversion is mediated by amidases that have not been fully identified. NW-1153 is subsequently metabolized further to a carboxylic acid derivative, NW-1689.[1]
Quantitative Analysis of Biological Activity
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | Assay Type | Result | Source |
| NW-1153 | MAO-A | In vitro enzyme activity | No significant inhibition at clinically relevant concentrations | [2] |
| NW-1153 | MAO-B | In vitro enzyme activity | No significant inhibition | [2] |
Table 2: Cytochrome P450 (CYP) Enzyme Inhibition
| Compound | CYP Isoform | Test System | Result (IC50) | Source |
| NW-1153 | CYP1A2 | Human Liver Microsomes | > 100 µM | [2] |
| NW-1153 | CYP2A6 | Human Liver Microsomes | No significant inhibition | [2] |
| NW-1153 | CYP2B6 | Human Liver Microsomes | No significant inhibition | [2] |
| NW-1153 | CYP2C8 | Human Liver Microsomes | No significant inhibition | [2] |
| NW-1153 | CYP2C9 | Human Liver Microsomes | No significant inhibition | [2] |
| NW-1153 | CYP2C19 | Human Liver Microsomes | No significant inhibition | [2] |
| NW-1153 | CYP2D6 | Human Liver Microsomes | No significant inhibition | [2] |
| NW-1153 | CYP2E1 | Human Liver Microsomes | No significant inhibition | [2] |
| NW-1153 | CYP3A4/5 | Human Liver Microsomes | > 100 µM | [2] |
Note: The FDA's Clinical Pharmacology and Biopharmaceutics Review for NDA 207145 concluded that safinamide and its major metabolites are not inhibitors of CYP enzymes at clinically relevant concentrations.[2]
Table 3: Transporter Interaction
| Compound | Transporter | Interaction Type | Affinity (Km/Ki) | Clinical Relevance | Source |
| NW-1153 | OAT3 | Substrate | Not specified | Considered not clinically relevant | [3] |
Table 4: Other Pharmacological Targets
| Compound | Target | Activity | Result |
| NW-1153 | Voltage-gated Sodium Channels | Blocking | No reported activity |
| NW-1153 | Glutamate Release | Inhibition | No reported activity |
| NW-1153 | Aldehyde Dehydrogenase (ALDH) | Inhibition | No significant inhibition |
| NW-1153 | Levodopa Decarboxylase | Inhibition | No significant inhibition |
Experimental Protocols
This section provides an overview of the methodologies typically employed in the key experiments cited for determining the biological activity of a compound like NW-1153.
In Vitro MAO-B Inhibition Assay
This assay is designed to measure the ability of a test compound to inhibit the activity of the MAO-B enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme is used. A suitable substrate, such as benzylamine, is prepared in an appropriate buffer.
-
Incubation: The MAO-B enzyme is pre-incubated with varying concentrations of the test compound (NW-1153) in a multi-well plate format.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product (e.g., benzaldehyde from benzylamine) is monitored over time using a spectrophotometer or fluorometer.
-
Data Analysis: The rate of product formation in the presence of the inhibitor is compared to the rate in a control (vehicle-only) sample. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.
In Vitro CYP Inhibition Assay
This assay assesses the potential of a test compound to inhibit the activity of various cytochrome P450 isoforms, which is crucial for predicting drug-drug interactions.
Methodology:
-
Incubation Mixture: A mixture containing human liver microsomes (as a source of CYP enzymes), a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2), and the test compound (NW-1153) at various concentrations is prepared in a suitable buffer.
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Incubation and Termination: The mixture is incubated at 37°C for a specified time, after which the reaction is terminated by adding a quenching solvent like acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: The amount of metabolite formed in the presence of the test compound is compared to a vehicle control to determine the percent inhibition. An IC50 value is then calculated.
OAT3 Transporter Assay
This assay determines if a compound is a substrate or inhibitor of the OAT3 transporter, typically using a cell line that overexpresses the transporter.
Methodology (Substrate Assessment):
-
Cell Culture: Cells stably expressing the human OAT3 transporter (e.g., HEK293 or CHO cells) and corresponding mock-transfected cells (as a negative control) are cultured in multi-well plates.
-
Uptake Experiment: The cells are incubated with a radiolabeled version of the test compound (e.g., [³H]-NW-1153) in a buffered solution for a specific time at 37°C.
-
Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular compound.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The uptake in the OAT3-expressing cells is compared to the uptake in the mock cells. A significantly higher uptake (typically ≥ 2-fold) in the OAT3-expressing cells indicates that the compound is a substrate of the transporter. Kinetic parameters (Km and Vmax) can be determined by performing the assay with varying substrate concentrations.
Conclusion
The available evidence from preclinical in vitro studies, as documented in regulatory submissions to the FDA and EMA, strongly indicates that the this compound metabolite NW-1153 is pharmacologically inactive with respect to the primary therapeutic targets of its parent compound, safinamide. It does not exhibit significant inhibitory activity against MAO-B or the major drug-metabolizing CYP450 enzymes. While it has been identified as a substrate for the OAT3 transporter, this interaction is not considered to be clinically significant. Therefore, for drug development and research purposes, the biological activity of safinamide can be primarily attributed to the parent molecule, with its metabolites representing an inactivation and clearance pathway.
References
A Technical Guide to Safinamide Acid as a Biomarker for Safinamide Metabolism
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of safinamide acid's role as a critical biomarker in understanding the metabolism of safinamide. Safinamide is a therapeutic agent used in the management of Parkinson's disease, and a thorough understanding of its metabolic fate is crucial for optimizing its clinical use and development.[1]
Introduction to Safinamide
Safinamide is a unique molecule with multiple mechanisms of action, primarily known for its potent, selective, and reversible inhibition of monoamine oxidase B (MAO-B).[2][3][4] This inhibition reduces the degradation of dopamine, thereby increasing its availability in the brain, which is beneficial for patients with Parkinson's disease.[5][6] Additionally, it modulates glutamate release through the blockade of voltage-dependent sodium and calcium channels.[1][2][7] Administered orally, safinamide is used as an adjunctive treatment to levodopa/carbidopa in patients experiencing "off" episodes.[4][6] Given its extensive biotransformation, monitoring its primary metabolite, this compound, is essential for characterizing its pharmacokinetic profile.[1]
Metabolism of Safinamide
Safinamide undergoes extensive metabolism, with only a small fraction of the parent drug excreted unchanged in urine (around 5-7%) and feces (1.5%).[1][5] The metabolic process is dominated by hydrolysis, with oxidative pathways playing a lesser role.
Primary Metabolic Pathway: The principal metabolic route is the hydrolytic oxidation of the amide group, mediated by unidentified cytosolic amidases, which produces the main, pharmacologically inactive metabolite, this compound (also referred to as NW-1153).[1][2][3][4]
Other Metabolic Pathways: Minor metabolic pathways for safinamide include:
-
Ether bond oxidation: This pathway produces O-debenzylated safinamide.[1][2]
-
Oxidative cleavage: This leads to the formation of an N-dealkylated amine (NW-1689), which is subsequently oxidized to a carboxylic acid.[1][2][3] This N-dealkylated acid can then be further conjugated, for instance, with glucuronic acid to form a β-glucuronide, which has been identified in urine.[1][8]
-
CYP450-mediated metabolism: Cytochrome P450 enzymes, particularly CYP3A4, play a minor role in the overall biotransformation of safinamide.[2][3][4][5]
The following diagram illustrates the primary metabolic pathways of safinamide.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safinamide - Wikipedia [en.wikipedia.org]
- 4. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.com [medicine.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safinamide: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of safinamide, a key pharmaceutical compound used in the management of Parkinson's disease. Understanding the solubility characteristics of an active pharmaceutical ingredient (API) is fundamental to its formulation, delivery, and bioavailability. This document compiles available quantitative data on the solubility of safinamide and its common salt form, safinamide mesylate, in various solvents. It also details the experimental protocols for solubility determination to aid in reproducible research.
Core Concepts in Safinamide Solubility
Safinamide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability. Its poor aqueous solubility presents a significant challenge in drug development, making the formation of salts, such as safinamide mesylate, a common strategy to enhance its dissolution and bioavailability. The solubility of safinamide is also highly dependent on the pH of the medium.
Quantitative Solubility Data
The following tables summarize the available quantitative data for the solubility of safinamide free base and its mesylate salt in various solvents.
Table 1: Solubility of Safinamide Free Base and its Salts in Aqueous Media
This table presents the solubility of safinamide free base and several of its salt forms in water and a phosphate buffer at a physiologically relevant pH.
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Safinamide (Free Base) | Water | 0.02 ± 0.001 | 37 |
| Safinamide (Free Base) | Phosphate Buffer (pH 6.86) | 0.03 ± 0.002 | 37 |
| Safinamide HCl | Water | 2.89 ± 0.07 | 37 |
| Safinamide HCl | Phosphate Buffer (pH 6.86) | 3.21 ± 0.08 | 37 |
| Safinamide HBr | Water | 1.98 ± 0.05 | 37 |
| Safinamide HBr | Phosphate Buffer (pH 6.86) | 2.13 ± 0.06 | 37 |
| Safinamide Maleate (Hydrate) | Water | 0.98 ± 0.03 | 37 |
| Safinamide Maleate (Hydrate) | Phosphate Buffer (pH 6.86) | 1.07 ± 0.04 | 37 |
Data sourced from a study on enhancing safinamide solubility through salt formation.[1]
Table 2: Solubility of Safinamide Mesylate in Organic Solvents
The following data pertains to safinamide mesylate, the commercially available salt form.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~5 mg/mL |
| Methanol | Freely Soluble |
| Ethyl Acetate | Practically Insoluble |
Data is based on product information sheets for safinamide mesylate.[2] "Freely soluble" generally implies a solubility of 100-1000 mg/mL, while "practically insoluble" suggests a solubility of less than 0.1 mg/mL.
Table 3: pH-Dependent Aqueous Solubility of Safinamide Mesylate
The solubility of safinamide is highly influenced by pH. Below is a summary of the pH-dependent solubility of its mesylate salt.
| pH | Solubility |
| 1.2 | Highly Soluble |
| 4.5 | Highly Soluble |
| 6.8 | Low Solubility (<0.4 mg/mL) |
| 7.5 | Low Solubility (<0.4 mg/mL) |
This information is derived from FDA documentation on safinamide mesylate.
Experimental Protocols
The following section details a common experimental methodology for determining the solubility of safinamide.
Shake-Flask Method for Solubility Determination
This widely used method is suitable for assessing the equilibrium solubility of a compound in various solvents.
Materials and Equipment:
-
Safinamide (or its salt) powder
-
Selected solvents (e.g., water, phosphate buffer, organic solvents)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature incubator or water bath
-
Membrane filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
-
Analytical balance
-
pH meter
Procedure:
-
Preparation: An excess amount of safinamide powder is added to a glass vial containing a known volume of the desired solvent.
-
Equilibration: The vials are sealed and placed in a constant temperature environment (e.g., 37°C for physiological relevance) and agitated using a magnetic stirrer at a consistent speed (e.g., 500 rpm) for a sufficient period to reach equilibrium (typically 24 hours).[1][3]
-
Sample Collection and Preparation: After the equilibration period, the stirring is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and immediately filtered through a membrane filter to remove any undissolved solid particles.[1][3]
-
Analysis: The concentration of safinamide in the filtered solution is determined using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., λmax = 225 nm) or HPLC.[1][3] A calibration curve prepared with known concentrations of safinamide is used for quantification.
-
Solid Phase Analysis (Optional): The undissolved solid residue can be collected, dried, and analyzed using techniques like Powder X-ray Diffraction (PXRD) to check for any changes in the solid form (e.g., polymorphism or solvation).[1][3]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Factors Influencing Safinamide's Solubility Profile.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Safinamide in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is an orally administered, selective monoamine oxidase-B (MAO-B) inhibitor used as an adjunctive treatment for Parkinson's disease.[1][2][3] Accurate quantification of safinamide in human plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides detailed application notes and protocols for the determination of safinamide in human plasma using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols outlined below are synthesized from validated methods to ensure reliability and reproducibility.
Experimental Protocols
Materials and Reagents
-
Analytes: Safinamide reference standard, Safinamide-d4 (internal standard, IS).
-
Chemicals and Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Dimethyl sulfoxide (DMSO), Deionized water.
-
Human Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of safinamide and the internal standard (IS) by dissolving the appropriate amount of each compound in DMSO or Methanol.[1]
-
Working Solutions: Perform serial dilutions of the stock solutions with a mixture of acetonitrile and water (50:50, v/v) to prepare working solutions at various concentrations.[1]
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working solutions to create calibration standards at concentrations ranging from 0.1 to 1000 ng/mL (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0, 50.0, 100.0, 500.0, and 1000.0 ng/mL).[1] Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 150.0, and 750.0 ng/mL).[1]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting safinamide from plasma samples.[4][5]
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add acetonitrile (typically in a 3:1 ratio to the plasma volume) to precipitate the plasma proteins.
-
Vortex the mixture for approximately 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the typical instrument conditions for the analysis of safinamide.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Conditions |
| LC System | UPLC System |
| Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[4][5][6] |
| Mobile Phase A | 0.1% Formic acid in Water or 9.0 mM Ammonium Acetate[1][2] |
| Mobile Phase B | Acetonitrile or Methanol[2][4][5][6] |
| Gradient | Isocratic or Gradient elution (e.g., 78% Acetonitrile)[1] |
| Flow Rate | 0.4 - 0.8 mL/min[2] |
| Column Temperature | 23 - 40 °C[1][7] |
| Injection Volume | 5 - 10 µL |
| Run Time | 3 - 5 minutes[2] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5][6] |
| Capillary Voltage | 3.5 - 4.0 kV[1][7] |
| Source Temperature | 150 °C[1] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C[7] |
| Desolvation Gas Flow | 600 - 650 L/h[1][4] |
| Collision Gas | Argon[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Safinamide: m/z 303.3 → 215.2[2]; Safinamide-d4 (IS): m/z 307.3 → 215.2[2] |
| Cone Voltage | Optimized for analyte and IS |
| Collision Energy | Optimized for analyte and IS |
Data Presentation and Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of a validated method.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.998[2] |
| Linear Range | Dependent on study needs | 0.1 - 1000 ng/mL[1] or 1.0 - 2000 ng/mL[5][6] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL[5][6] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 13.20%[1] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12.16%[1] |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 86.26% to 90.24%[1] |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 86.62% to 90.47%[1] |
| Recovery (%) | Consistent, precise, and reproducible | 92.98% - 100.29%[6] |
| Matrix Effect | Minimal and compensated by IS | 98.93% - 108.19%[6] |
Table 4: Stability Data Summary
| Stability Condition | Duration | Acceptance Criteria (% Deviation) |
| Bench-top (Room Temp) | 8 hours | Within ±15% |
| Autosampler | 24 hours | Within ±15% |
| Freeze-Thaw Cycles | 3 cycles | Within ±15% |
| Long-term (-80 °C) | 4 weeks | Within ±15% |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of safinamide in human plasma.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 6. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Application Note: HPLC-UV Method for the Quantitative Analysis of Safinamide Acid in Human Urine
Introduction
Safinamide is a medication used in the treatment of Parkinson's disease, acting as a selective and reversible monoamine oxidase B (MAO-B) inhibitor.[1] It is extensively metabolized in the body, primarily through amide hydrolysis, to form its main metabolite, Safinamide acid (NW-1153).[1][2] This inactive metabolite is predominantly excreted through the kidneys, making its concentration in urine a key parameter in pharmacokinetic and metabolic studies.[1][2] This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of this compound in human urine. The described protocol is intended for researchers, scientists, and professionals in drug development and clinical research.
Metabolic Pathway of Safinamide
Safinamide undergoes extensive biotransformation. The principal metabolic pathway involves the hydrolysis of the amide group, catalyzed by unidentified amidases, to produce this compound.[1][3] Other minor metabolic routes include O-debenzylation and N-dealkylation.[1][2][3] The resulting metabolites are pharmacologically inactive and are primarily eliminated via renal excretion.[2]
Figure 1: Metabolic Pathway of Safinamide.
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of this compound in urine samples using HPLC-UV.
1. Materials and Reagents
-
This compound Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Trifluoroacetic acid (TFA)
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ultrapure water
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (Mixed-mode Strong Anion Exchange)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Ascentis® Express C8 (150 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-80% B; 10-12 min: 80% B; 12-13 min: 80-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 226 nm |
3. Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction is recommended for sample clean-up and concentration of the analyte from the complex urine matrix.
-
Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 2% NH4OH in water, followed by 2 mL of ultrapure water.
-
Sample Loading: Take 1 mL of urine, adjust the pH to ~7.5 with dilute NaOH, and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the this compound with 2 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase (initial conditions) and inject it into the HPLC system.
Experimental Workflow
The overall process from sample collection to data analysis is depicted in the following workflow diagram.
Figure 2: Experimental Workflow for this compound Analysis.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4][5] The key validation parameters are summarized below.
1. Linearity and Range
The linearity of the method was evaluated by analyzing a series of calibration standards prepared in drug-free urine.
| Parameter | Result |
| Concentration Range | 0.1 - 20 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.995 |
2. Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 0.3 | ≤ 15% | ≤ 15% | 85 - 115% |
| Medium | 5.0 | ≤ 15% | ≤ 15% | 85 - 115% |
| High | 15.0 | ≤ 15% | ≤ 15% | 85 - 115% |
3. Specificity
The specificity of the method was assessed by analyzing blank urine samples from multiple sources to check for interferences at the retention time of this compound. The method should demonstrate good resolution between the analyte and any endogenous components.
4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result (µg/mL) |
| LOD (S/N ≥ 3) | ~0.03 |
| LOQ (S/N ≥ 10) | ~0.1 |
5. Recovery
The extraction recovery of this compound from the urine matrix was determined by comparing the peak areas of pre-spiked extracted samples with those of post-spiked samples at three concentration levels.
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| Low | 0.3 | > 80% |
| Medium | 5.0 | > 80% |
| High | 15.0 | > 80% |
The developed HPLC-UV method provides a reliable, sensitive, and accurate approach for the quantitative determination of this compound in human urine. The sample preparation using solid-phase extraction ensures a clean extract and adequate concentration of the analyte. The method is validated according to ICH guidelines and is suitable for use in pharmacokinetic, toxicokinetic, and clinical studies involving Safinamide.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Development of a Validated UPLC Method for the Quantification of Safinamide Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] During its metabolism, Safinamide is converted into several metabolites, with Safinamide acid (NW-1153) being a principal one.[1][2][3] this compound can also be formed as a degradation product under certain conditions.[4][5][6] Therefore, a robust and validated analytical method for the quantification of this compound is crucial for pharmacokinetic studies, impurity profiling, and stability testing of Safinamide.
This document provides a detailed protocol for a validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of this compound. The method is designed to be accurate, precise, and specific, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][4][7]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (UPLC grade)
-
Methanol (UPLC grade)
-
Formic acid (analytical grade)
-
Diammonium hydrogen phosphate (analytical grade)
-
Ultrapure water
-
Blank human plasma (for bioanalytical applications)
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector or a tandem mass spectrometer (MS/MS) is suitable for this method. The following conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-3.5 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Detection Wavelength (PDA) | 272 nm |
| MS/MS Detection (if applicable) | ESI+; specific MRM transitions to be optimized |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation (for drug substance/product): Dissolve the sample in the mobile phase to obtain a final concentration within the calibration range.
Sample Preparation (for plasma samples): A protein precipitation method is recommended. To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for injection.[5][8]
Method Validation Protocol
The developed UPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following validation parameters should be assessed:
System Suitability
Before each validation run, inject a standard solution six times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples (placebo, blank plasma) and samples spiked with Safinamide and its other known impurities to ensure no interference at the retention time of this compound.
Linearity
Analyze a minimum of five concentrations of this compound across the intended range. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
Accuracy
The accuracy is determined by the percent recovery of the analyte in a sample. Analyze samples spiked with known amounts of this compound at three concentration levels (low, medium, and high). The mean recovery should be within 98-102%.
Precision
Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. A typical S/N ratio for LOD is 3:1 and for LOQ is 10:1.
Robustness
Evaluate the effect of small, deliberate variations in the method parameters, such as the flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The method is considered robust if the system suitability parameters are met under these varied conditions.
Data Presentation
The quantitative data from the method validation should be summarized in the following tables for clear comparison and reporting.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area (n=6) | ≤ 2.0% | |
| %RSD of Retention Time (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| Low (80%) | |||
| Medium (100%) | |||
| High (120%) | |||
| Mean % Recovery | 98-102% |
Table 4: Precision Data
| Precision Type | %RSD | Acceptance Criteria |
| Repeatability (Intra-day) | ≤ 2.0% | |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Table 6: Robustness Study
| Parameter Varied | System Suitability | %RSD |
| Flow Rate (+0.02 mL/min) | Met / Not Met | |
| Flow Rate (-0.02 mL/min) | Met / Not Met | |
| Column Temperature (+2 °C) | Met / Not Met | |
| Column Temperature (-2 °C) | Met / Not Met | |
| Mobile Phase Composition (±2%) | Met / Not Met |
Mandatory Visualizations
Caption: Workflow for the development and validation of the UPLC method for this compound.
Conclusion
This application note provides a comprehensive protocol for the development and validation of a UPLC method for the quantification of this compound. Adherence to this protocol will ensure the generation of reliable and accurate data for use in various stages of drug development and quality control. The provided workflow and data tables offer a structured approach to executing and documenting the method validation process.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safinamide - Wikipedia [en.wikipedia.org]
- 3. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. tga.gov.au [tga.gov.au]
Application Notes and Protocols for the Bioanalysis of Safinamide Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is an alpha-aminoamide derivative with a unique dual mechanism of action, acting as a monoamine oxidase B (MAO-B) inhibitor and a modulator of glutamate release. It is used as an adjunctive treatment for Parkinson's disease. The primary metabolic pathway of Safinamide involves enzymatic hydrolysis by amidases, leading to the formation of its main metabolite, Safinamide acid (NW-1153).[1][2][3] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.
These application notes provide detailed protocols for the preparation of biological samples, primarily plasma, for the analysis of this compound using modern analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following sections detail various sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), along with comparative data and visual workflows.
Metabolic Pathway of Safinamide
Safinamide undergoes extensive metabolism, with the principal transformation being the hydrolysis of the amide group to a carboxylic acid, forming this compound.[1][2][3] This reaction is catalyzed by amidase enzymes. Further metabolism can occur, leading to other minor metabolites.[1][4]
Metabolic conversion of Safinamide to its major metabolite, this compound.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring the accuracy, precision, and sensitivity of the analytical method.[5] The most common techniques for small molecule analysis in plasma are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma samples.[6] For the analysis of Safinamide and its metabolites, acetonitrile has been reported as the most effective precipitation solvent.[7][8][9]
Experimental Protocol: Protein Precipitation with Acetonitrile
-
Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the plasma sample (e.g., human or rat plasma).
-
Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution (e.g., Diazepam at 500 ng/mL in methanol or a stable isotope-labeled this compound) to the plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.[7][8]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[7][8]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot (e.g., 2 µL) of the supernatant directly into the UPLC-MS/MS system for analysis.[7][8]
References
- 1. Safinamide - Wikipedia [en.wikipedia.org]
- 2. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 8. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Safinamide Acid from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a medication used in the treatment of Parkinson's disease, possessing a multimodal mechanism of action that includes selective and reversible inhibition of monoamine oxidase B (MAO-B)[1]. Following administration, safinamide is extensively metabolized, with the primary metabolic pathway involving hydrolysis by amidases to form safinamide acid (NW-1153)[1][2]. This acidic metabolite is a major circulating component in human plasma[3]. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.
Solid-phase extraction (SPE) offers a robust and selective method for the extraction and clean-up of analytes from complex biological samples prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from biological matrices using a mixed-mode solid-phase extraction approach, which combines reversed-phase and anion exchange retention mechanisms for enhanced selectivity and extract cleanliness[4].
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective SPE method. While specific experimental data for this compound is limited, its structure, containing a carboxylic acid group, allows for predictable behavior. The carboxylic acid moiety is expected to have a pKa in the range of 4-5. This means that at a pH below its pKa, the carboxylic acid will be in its neutral, protonated form, while at a pH above its pKa, it will be in its ionized, deprotonated (anionic) form. This pH-dependent ionization is exploited in the mixed-mode SPE protocol.
Experimental Protocols
This section details the recommended materials and step-by-step procedures for the solid-phase extraction of this compound from plasma and urine.
Materials and Reagents
-
SPE Sorbent: Mixed-mode strong anion exchange (SAX) polymeric sorbent (e.g., Agilent SampliQ SAX, Waters Oasis MAX, or equivalent).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
Acetic acid (glacial, ≥99.7%)
-
Ammonium acetate
-
Ammonium hydroxide
-
-
Equipment:
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
Pipettes and tips
-
Sample Pre-treatment
For Plasma Samples:
-
To 1 mL of plasma, add a suitable internal standard.
-
Add 1 mL of 2% formic acid in water to precipitate proteins and adjust the pH to approximately 2-3.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
For Urine Samples:
-
To 1 mL of urine, add a suitable internal standard.
-
Add 1 mL of 100 mM ammonium acetate buffer (pH 6-7).
-
Vortex for 30 seconds. The sample is now ready for loading.
Solid-Phase Extraction Protocol
The following protocol is a general guideline and may require optimization based on the specific SPE sorbent and analytical requirements.
-
Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of water through the cartridge. Do not allow the sorbent to dry.
-
-
Equilibration:
-
Pass 3 mL of 100 mM ammonium acetate buffer (pH 6-7) through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6-7) to remove polar interferences.
-
Wash the cartridge with 3 mL of a 50:50 (v/v) mixture of methanol and water to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of a solution composed of 80% methanol and 20% acetic acid[5]. The acidic elution solvent neutralizes the anionic charge on the this compound, disrupting the ion-exchange retention mechanism and allowing for its elution.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase used for the analytical method (e.g., 100 µL of 98:2:0.1 water:acetonitrile:trifluoroacetic acid)[5].
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize expected performance data based on generic methods for the extraction of acidic drugs from biological matrices using mixed-mode SPE. Actual results for this compound should be determined experimentally.
Table 1: Expected Recovery of Acidic Drugs from Biological Matrices using Mixed-Mode SPE
| Analyte Class | Biological Matrix | Recovery (%) | Reference |
| Acidic Drugs | Urine | > 80% | [5] |
| Acidic Drugs | Urine | 79.6 – 109% | [6] |
| Acidic Drugs | Plasma | > 80% | [7] |
Table 2: Expected Reproducibility of SPE for Acidic Drugs
| Analyte Class | Biological Matrix | Reproducibility (RSD %) | Reference |
| Acidic Drugs | Urine | 0.06 – 1.12% | [6] |
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Retention and elution mechanism of this compound on a mixed-mode SPE sorbent.
Conclusion
The described mixed-mode solid-phase extraction protocol provides a selective and efficient method for the extraction of this compound from biological matrices. This procedure effectively removes endogenous interferences, leading to cleaner extracts and improved analytical sensitivity. The provided protocol serves as a robust starting point for method development and can be adapted for various bioanalytical applications requiring the quantification of this compound. Experimental validation of recovery and reproducibility is recommended to ensure the method meets the specific requirements of the intended study.
References
- 1. Safinamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Analytical Standard for Safinamide Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3] The primary metabolic pathway of Safinamide involves hydrolysis of the amide moiety by amidases to form Safinamide acid (NW-1153).[4][5][6] this compound is considered an inactive metabolite.[7] As a significant metabolite and potential impurity in the drug substance, having a well-characterized analytical standard and validated analytical methods for this compound is crucial for pharmacokinetic studies, impurity profiling, and quality control of Safinamide drug products.[8]
These application notes provide detailed protocols and data for the analytical quantification of this compound using high-performance liquid chromatography (HPLC).
Metabolic Pathway of Safinamide
The metabolic conversion of Safinamide to its primary metabolite, this compound, is a key step in its biotransformation. This process is primarily mediated by amidase enzymes. Understanding this pathway is essential for interpreting metabolic studies and for the identification of related substances in Safinamide drug products.
Caption: Metabolic conversion of Safinamide to this compound.
Quantitative Data
The following table summarizes the chromatographic parameters for the analysis of this compound. These values have been compiled from various validated HPLC methods for Safinamide and its impurities.
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 150 µg/mL | [6][9] |
| Limit of Detection (LOD) | 0.17 - 0.6 µg/mL | [10][11] |
| Limit of Quantitation (LOQ) | 0.52 µg/mL | [11] |
| Retention Time (Typical) | 2.5 - 4.0 min | [12][13] |
| Wavelength (λmax) | 225 - 226 nm | [6][9][11] |
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This protocol is a composite based on several published methods.[9][11][12][14][15][16]
Materials and Reagents
-
This compound reference standard
-
Safinamide Mesylate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Orthophosphoric acid (OPA) or Trifluoroacetic acid (TFA)
-
Potassium dihydrogen orthophosphate
-
Sodium hydroxide and Hydrochloric acid (for pH adjustment)
Instrumentation
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution. A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example: - Aqueous Phase: 0.2% Orthophosphoric acid in water or 20 mM Potassium dihydrogen orthophosphate buffer (pH adjusted to 5.0). - Organic Phase: Acetonitrile or Methanol. - Composition: A typical starting condition could be a 65:35 (v/v) ratio of aqueous to organic phase. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection Wavelength | 226 nm |
Preparation of Solutions
4.1. Diluent Preparation: A mixture of water and ethanol (20:80 v/v) or the mobile phase can be used as a diluent.
4.2. Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 10-15 minutes to dissolve.
-
Make up the volume to 100 mL with the diluent and mix well.
4.3. Preparation of Calibration Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with the diluent to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
4.4. Sample Preparation (from Bulk Drug):
-
Accurately weigh a quantity of the Safinamide drug substance equivalent to 25 mg of Safinamide.
-
Transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate to dissolve, and then make up the volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the diluent to bring the concentration within the calibration range if necessary.
System Suitability
Before starting the analysis, inject a standard solution (e.g., 10 µg/mL) multiple times (n=5 or 6) to check the system suitability. The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
Analysis and Calculation
Inject the blank (diluent), calibration standards, and sample solutions into the chromatograph. Record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the sample solution from the calibration curve.
Analytical Workflow
The following diagram illustrates the general workflow for the analytical determination of this compound in a drug substance.
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. veeprho.com [veeprho.com]
- 3. Safinamide Monograph for Professionals - Drugs.com [drugs.com]
- 4. Safinamide - Wikipedia [en.wikipedia.org]
- 5. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wjpsonline.com [wjpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. scitcentral.com [scitcentral.com]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. researchgate.net [researchgate.net]
- 14. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 15. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 16. pharmagrowthjournal.com [pharmagrowthjournal.com]
Application Notes and Protocols for In Vitro Metabolism Studies of Safinamide to Safinamide Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the in vitro metabolism of Safinamide, focusing on its primary metabolic pathway: the conversion to Safinamide acid via amide hydrolysis. Detailed protocols for conducting these studies using human liver microsomes and recombinant amidase enzymes are provided, along with methods for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Safinamide is a medication used in the treatment of Parkinson's disease. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. The principal route of Safinamide metabolism is the hydrolysis of its amide bond, resulting in the formation of the inactive metabolite, this compound (also referred to as NW-1153).[1] This reaction is primarily catalyzed by amidase enzymes present in the liver.[1] In vitro metabolism studies are essential tools for characterizing this metabolic pathway and determining key kinetic parameters.
Metabolic Pathway of Safinamide to this compound
The conversion of Safinamide to this compound is a hydrolytic cleavage of the terminal amide group. While other metabolic pathways exist for Safinamide, including O-debenzylation and N-dealkylation mediated by cytochrome P450 enzymes (CYP3A4) and monoamine oxidase A (MAO-A), the formation of this compound is the major metabolic route.[1]
Figure 1: Primary metabolic pathway of Safinamide to this compound.
Quantitative Data Summary
The following tables summarize key parameters for the in vitro metabolism of Safinamide and the analytical methods used for quantification. Note: Specific enzyme kinetic parameters (Km, Vmax, Kcat) for the conversion of Safinamide to this compound are not extensively available in publicly accessible literature and would typically be determined experimentally using the protocols outlined below.
Table 1: In Vitro Metabolism System Parameters
| Parameter | Value/Range | Reference |
| Enzyme Source | Human Liver Microsomes, Recombinant Human Amidases | General Knowledge |
| Protein Concentration (HLM) | 0.1 - 1.0 mg/mL | General Protocol |
| Substrate Concentration (Safinamide) | 0.1 - 100 µM (for kinetic studies) | General Protocol |
| Incubation Time | 0 - 60 minutes | General Protocol |
| Incubation Temperature | 37°C | General Protocol |
Table 2: LC-MS/MS Parameters for Quantification of Safinamide and this compound
| Parameter | Safinamide | This compound (NW-1153) | Reference |
| Mass Transition (m/z) | |||
| Precursor Ion | 303.3 | Typically requires experimental determination | General LC-MS/MS Methods |
| Product Ion | 215.2 | Typically requires experimental determination | General LC-MS/MS Methods |
| Chromatographic Conditions | |||
| Column | C18 Reverse-Phase (e.g., CORTECS C18, 100 x 4.6 mm, 2.7 µm) | C18 Reverse-Phase | |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid (Gradient or Isocratic) | Acetonitrile/Methanol and Water with 0.1% Formic Acid | |
| Flow Rate | 0.4 - 0.8 mL/min | 0.4 - 0.8 mL/min | |
| Detection | |||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | ESI+ or ESI- (to be optimized) |
Experimental Protocols
Protocol 1: Determination of Safinamide Metabolism in Human Liver Microsomes (HLM)
This protocol outlines the steps to assess the metabolic stability of Safinamide and determine the kinetic parameters for the formation of this compound in human liver microsomes.
Materials:
-
Safinamide
-
This compound (as an analytical standard)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or Methanol (MeOH) with 0.1% formic acid (for reaction termination and sample preparation)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable-isotope labeled compound)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
Experimental Workflow:
Figure 2: Experimental workflow for Safinamide metabolism in HLM.
Procedure:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice. Dilute with cold phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Prepare stock solutions of Safinamide and this compound in a suitable solvent (e.g., DMSO or Methanol). Prepare serial dilutions in the incubation buffer to achieve the desired final concentrations. The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the HLM suspension and the Safinamide working solution.
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath or incubator.
-
Initiate the metabolic reaction by adding the NADPH regeneration system. For control incubations (to assess non-NADPH mediated metabolism like hydrolysis), add an equal volume of buffer.
-
Incubate at 37°C with gentle shaking.
-
-
Time Course Experiment (Metabolic Stability):
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
The disappearance of the parent compound (Safinamide) over time will be used to calculate the metabolic stability (half-life, intrinsic clearance).
-
-
Enzyme Kinetics Experiment:
-
Vary the concentration of Safinamide (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) and keep the incubation time constant (within the linear range of metabolite formation, determined from the time course experiment).
-
Terminate the reaction at the chosen time point with ice-cold acetonitrile containing the internal standard.
-
The rate of this compound formation at each substrate concentration will be used to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
-
Sample Processing and Analysis:
-
After terminating the reaction, vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples for the concentrations of Safinamide and this compound using a validated LC-MS/MS method.
-
Protocol 2: In Vitro Metabolism of Safinamide using Recombinant Amidases
This protocol is designed to specifically investigate the role of amidase enzymes in the hydrolysis of Safinamide.
Materials:
-
Safinamide
-
This compound analytical standard
-
Recombinant human amidase(s) (e.g., expressed in E. coli or other systems)
-
Appropriate buffer for the recombinant enzyme (as recommended by the supplier, typically a phosphate or Tris buffer at a specific pH)
-
Acetonitrile (ACN) or Methanol (MeOH) with 0.1% formic acid
-
Internal Standard (IS)
-
Microcentrifuge tubes or 96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation:
-
Prepare a working solution of the recombinant amidase in its recommended buffer to the desired final concentration.
-
Prepare working solutions of Safinamide at various concentrations in the same buffer.
-
-
Incubation and Kinetics:
-
Combine the recombinant enzyme and Safinamide solutions in microcentrifuge tubes or a 96-well plate.
-
Incubate at 37°C with shaking for a predetermined time (ensure the reaction is in the linear range).
-
To determine enzyme kinetics, vary the Safinamide concentration while keeping the enzyme concentration and incubation time constant.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in Protocol 1 (centrifugation to remove any precipitated protein).
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
-
Calculate the kinetic parameters (Km, Vmax, and Kcat if the enzyme concentration is known) for the amidase-catalyzed hydrolysis of Safinamide.
-
Protocol 3: LC-MS/MS Quantification of Safinamide and this compound
A sensitive and specific LC-MS/MS method is required for the accurate quantification of Safinamide and its metabolite, this compound.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
General Method:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. The gradient should be optimized to achieve good separation of Safinamide, this compound, and the internal standard.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Optimize the cone voltage and collision energy for Safinamide, this compound, and the internal standard to achieve the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM).
-
The MRM transitions for Safinamide are typically m/z 303.3 → 215.2. The transitions for this compound will need to be determined by infusing a standard of the compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Use the calibration curve to determine the concentrations of Safinamide and this compound in the experimental samples.
-
Data Analysis and Interpretation
-
Metabolic Stability: The half-life (t½) of Safinamide can be determined by plotting the natural logarithm of the percentage of Safinamide remaining versus time. The slope of the linear regression will be the elimination rate constant (k). t½ = 0.693 / k. Intrinsic clearance (CLint) can then be calculated.
-
Enzyme Kinetics: The rate of this compound formation versus the concentration of Safinamide should be plotted. The data can be fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity).
Conclusion
These application notes and protocols provide a framework for the in vitro investigation of the metabolic conversion of Safinamide to this compound. By utilizing human liver microsomes and recombinant amidases, researchers can elucidate the kinetics of this primary metabolic pathway. The quantitative data generated from these studies are essential for a comprehensive understanding of Safinamide's disposition and for predicting its behavior in vivo. The detailed LC-MS/MS method ensures accurate and reliable quantification of the parent drug and its major metabolite, which is fundamental to the success of these in vitro metabolism studies.
References
Application Note: Utilizing Safinamide Acid as a Reference Standard for Comprehensive Impurity Profiling of Safinamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used as an adjunctive treatment for Parkinson's disease.[1][2] Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Safinamide is a critical aspect of drug development and manufacturing. Impurity profiling, the identification and quantification of all potential impurities, is a regulatory requirement to guarantee the quality, safety, and efficacy of the final drug product. Safinamide acid, a principal metabolite of Safinamide, is also a known process-related impurity and degradation product that can be formed during synthesis or storage.[3][4][5] Therefore, the use of a well-characterized this compound reference standard is essential for the accurate identification and quantification of this impurity in Safinamide drug substances and products. This application note provides a detailed protocol for the use of this compound as a reference standard in the impurity profiling of Safinamide by High-Performance Liquid Chromatography (HPLC).
Key Concepts in Impurity Profiling
Impurity profiling involves the use of analytical techniques to detect, identify, and quantify impurities in a drug substance. These impurities can originate from various sources, including the manufacturing process (process-related impurities), degradation of the drug substance over time (degradation products), or residual solvents.[6] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities. The use of certified reference materials (CRMs) or pharmaceutical secondary standards for known impurities is crucial for method validation and routine quality control.
Data Presentation
A robust, stability-indicating HPLC method is required to separate Safinamide from its potential impurities. The following table summarizes the chromatographic parameters for a reported HPLC method capable of separating Safinamide and its key impurities, including this compound.
Table 1: Chromatographic Data for Safinamide and Related Impurities
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Linearity Range (µg/mL) |
| Safinamide | ~3.5 | 1.00 | 20 - 60 |
| This compound (Imp-A) | Not explicitly stated in single source | Identified as a degradation product | 5 - 15 |
| Impurity-B | ~4.1 | 1.18 | Data not available |
| Impurity-C | ~4.6 | 1.31 | Data not available |
| Impurity-D | ~5.2 | 1.48 | Data not available |
| Impurity-E | ~3.3 | 0.93 | Data not available |
Note: The data presented is a synthesis from multiple sources. Retention times and RRTs are approximate and will vary depending on the specific chromatographic conditions and system.[7][8][9] One study identified five degradation products under oxidative stress, including Imp-A (this compound), Imp-C, Imp-D, Imp-E, and Imp-F.[7][10][11]
Experimental Protocols
This section provides a detailed methodology for the impurity profiling of Safinamide using this compound as a reference standard.
1. Materials and Reagents
-
Safinamide API (Active Pharmaceutical Ingredient)
-
This compound Certified Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade, filtered and degassed)
-
Other potential Safinamide impurity reference standards (if available)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)[12]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Diluent: A suitable mixture of mobile phase A and B (e.g., 50:50 v/v).
-
Standard Stock Solution of Safinamide (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Safinamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Stock Solution of this compound (e.g., 100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution: Prepare a solution containing a known concentration of Safinamide and this compound to verify the resolution and performance of the chromatographic system.
-
Sample Solution (e.g., 1000 µg/mL of Safinamide): Accurately weigh about 25 mg of the Safinamide API sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Chromatographic Conditions
-
Column: Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[7][10][11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 220 nm.
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 90 | 10 |
| 25 | 90 | 10 |
Note: This is an exemplary gradient program and may require optimization for specific columns and systems to achieve optimal separation.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution to verify resolution, theoretical plates, and tailing factor.
-
Inject the standard solution of this compound to determine its retention time.
-
Inject the sample solution of Safinamide API.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound and other impurities in the sample using the area normalization method or by using an external standard curve if required by the specific analytical method.
Visualizations
Experimental Workflow for Impurity Profiling
Caption: Workflow for Safinamide impurity profiling.
Metabolic Pathway of Safinamide
Safinamide undergoes metabolism primarily through amidases, which have not been fully identified, to produce its main metabolite, this compound.[3][4] Other metabolic pathways include O-debenzylation and N-dealkylation, with the latter being mediated by cytochrome P450 enzymes, particularly CYP3A4.[3][4]
Caption: Metabolic fate of Safinamide.
The use of this compound as a reference standard is indispensable for the accurate and reliable impurity profiling of Safinamide. The detailed HPLC protocol provided in this application note offers a robust method for the separation and quantification of this compound and other related impurities. Adherence to such well-defined analytical procedures is fundamental for ensuring the quality and safety of Safinamide for patient use. The provided workflow and metabolic pathway diagrams serve as valuable visual aids for researchers and analysts involved in the quality control of this important therapeutic agent.
References
- 1. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Safinamide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
Application Note and Protocol for Acid Stability Testing of Safinamide in Solution
Introduction
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used as an adjunctive treatment for Parkinson's disease.[1][2] Understanding the stability of a drug substance under various environmental conditions is a critical component of drug development, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5][6][7] Forced degradation studies, which involve exposing the drug to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8]
This application note provides a detailed protocol for conducting acid stability testing of Safinamide in solution. The protocol is designed to meet the standards expected by researchers, scientists, and drug development professionals. It outlines the necessary materials, a step-by-step experimental procedure, and a validated analytical method for quantifying Safinamide and its degradation products. This protocol is based on established scientific literature and adheres to ICH guidelines for stability testing.[3][4][5][6][7] Studies have shown that Safinamide is susceptible to degradation under acidic conditions.[9][10][11]
Materials and Apparatus
Reagents and Chemicals
-
Safinamide Mesylate reference standard
-
Hydrochloric acid (HCl), analytical grade (e.g., 5 N and 1 N solutions)[11][12]
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
Methanol, HPLC grade[1]
-
Water, HPLC grade[1]
-
Acetonitrile, HPLC grade[13]
-
Phosphate buffer, pH 6.8[14]
-
Formic acid[13]
-
Ethanol, analytical grade[15]
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD)[9]
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath or heating block
-
Sonicator
-
Syringe filters (0.45 µm)
-
HPLC column: Hypersil BDS C18 (250 mm × 4.6 mm, 5.0 µm particle size) or equivalent[14]
Experimental Protocol
Preparation of Solutions
-
Accurately weigh 13.18 mg of Safinamide Mesylate (equivalent to 10 mg of Safinamide) and transfer it to a 10 mL volumetric flask.[12]
-
Add approximately 7 mL of a suitable diluent (e.g., a mixture of methanol and water) and sonicate to dissolve.[1][12]
-
Make up the volume to 10 mL with the diluent to obtain a concentration of 1000 µg/mL.
-
Dilute the standard stock solution with the mobile phase to achieve a final concentration within the linear range of the analytical method (e.g., 40-180 µg/mL).[14]
-
Prepare a 5 N solution of hydrochloric acid by diluting 42.5 mL of concentrated HCl to 100 mL with water.[12]
-
Alternatively, a 1 N ethanolic HCl solution can be prepared for different stress conditions.[15]
Forced Degradation Procedure
-
Accurately weigh a suitable amount of Safinamide active pharmaceutical ingredient (API) and transfer it to a round-bottom flask.
-
Add a defined volume of the acidic solution (e.g., 2.5 mL of 5 N HCl).[12]
-
For accelerated degradation, reflux the mixture at a controlled temperature (e.g., 90-100 °C) for a specified duration (e.g., 5-6 hours).[11] For degradation at room temperature, store the mixture for an extended period (e.g., 12-24 hours).[12]
-
After the specified time, cool the solution to room temperature.
-
Carefully neutralize the solution with an appropriate concentration of NaOH solution to a pH of approximately 7.
-
Quantitatively transfer the neutralized solution to a volumetric flask and dilute with the mobile phase to a known concentration.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Analytical Method (HPLC)
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following is a validated method based on existing literature:[14]
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5.0 µm particle size)[14]
-
Mobile Phase: Methanol: Phosphate Buffer pH 6.8 (80:20 % v/v)[14]
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 40°C[14]
-
Detection Wavelength: 226 nm[14]
-
Injection Volume: 20 µL
Data Analysis
-
Inject the working standard solution and the stressed sample solution into the HPLC system.
-
Record the chromatograms and determine the peak areas for Safinamide and any degradation products.
-
Calculate the percentage of degradation using the following formula:
% Degradation = [(Initial Area of Safinamide - Area of Safinamide in Stressed Sample) / Initial Area of Safinamide] x 100
Data Presentation
The quantitative data from the acid stability testing should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Acid Stability Testing of Safinamide
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Safinamide | % Degradation | Number of Degradation Products | Retention Times of Degradants (min) |
| 5 N HCl | 12 | Room Temp | 99.60 | 0.34 | 1 | 3.5 |
| 5 N HCl | 24 | Room Temp | 99.04 | 0.90 | 1 | 3.5 |
| 1 N Ethanolic HCl | 6 | 90 | 0 | 100 | >1 | 2.8, 4.2 |
| 5 N HCl | 5 | 100 (Reflux) | Significant Degradation | >20 | >1 | 2.9, 4.5 |
Note: The data in this table is illustrative and based on findings from multiple sources. Actual results may vary depending on the precise experimental conditions.[11][12]
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the Safinamide acid stability testing protocol.
Caption: Workflow for this compound Stability Testing.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting acid stability testing of Safinamide in solution. By following this protocol, researchers can obtain reliable and reproducible data on the degradation of Safinamide under acidic stress conditions. The provided HPLC method is suitable for separating Safinamide from its degradation products, allowing for accurate quantification and assessment of stability. This information is invaluable for formulation development, packaging selection, and establishing appropriate storage conditions and shelf life, all of which are critical for regulatory submissions.
References
- 1. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. snscourseware.org [snscourseware.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemometric-assisted spectrophotometric approach for stability assessment of safinamide and its synthetic precursor in antiparkinsonian formulation with sustainability profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Safinamide Acid Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Safinamide acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: In the context of LC-MS/MS bioanalysis, the matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] Endogenous phospholipids are a common cause of matrix effects in bioanalysis.[4][5][6]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: There are two primary methods for evaluating matrix effects:
-
Post-extraction Spike Method (Quantitative): This is the most common approach. The response of this compound spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration. A deviation of the signal indicates the presence of matrix effects.[7]
-
Post-column Infusion Method (Qualitative): A constant flow of this compound solution is infused into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal at the retention time of interfering components indicates where ion suppression or enhancement is occurring.[7]
Q3: What are the primary strategies to minimize or eliminate matrix effects?
A3: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components while efficiently recovering this compound. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4]
-
Chromatographic Separation: Adjusting chromatographic conditions to separate this compound from matrix components is crucial.[2][7]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is the preferred choice as it co-elutes and experiences similar matrix effects, thereby compensating for signal variations.[4][8] If a SIL-IS is unavailable, a structural analog can be used.[8]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of QC samples | Inconsistent matrix effects between different lots of biological matrix.[1] | - Evaluate matrix effects across multiple lots of blank matrix.- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[4][8]- Improve the sample cleanup procedure to remove more interferences.[4] |
| Low signal intensity or sensitivity | Significant ion suppression.[4] | - Optimize the sample preparation method (e.g., switch from protein precipitation to LLE or SPE for a cleaner extract).- Adjust chromatographic conditions to separate this compound from the suppression zone.[7]- Consider a different ionization source (e.g., APCI instead of ESI) if available, as they can be less susceptible to matrix effects.[4] |
| High signal intensity or non-linear calibration curve | Ion enhancement or saturation of the detector. | - Dilute the samples to bring the analyte concentration within the linear range of the detector.- Evaluate the sample preparation for sources of enhancement.- Ensure the internal standard is functioning correctly to normalize the signal. |
| Interfering peaks at the retention time of this compound | Co-eluting endogenous matrix components. | - Modify the chromatographic gradient to improve separation.- Employ a more selective sample preparation technique like SPE.[4]- Use a higher resolution mass spectrometer if available. |
Quantitative Data Summary
The following tables summarize matrix effect and recovery data from published bioanalytical methods for Safinamide.
Table 1: Matrix Effect of Safinamide in Rat and Human Plasma
| Analyte | Matrix | Concentration (ng/mL) | Matrix Effect (%) | Reference |
| Safinamide | Rat Plasma | 2.0 | 99.95 ± 14.02 | [9][10] |
| 800 | 108.19 ± 10.19 | [9][10] | ||
| 1600 | 98.93 ± 3.21 | [9][10] | ||
| Safinamide | Human Plasma | 0.3 | 81.22 | [11] |
| 15 | 90.09 | [11] | ||
| 150 | 88.76 | [11] | ||
| 750 | 85.35 | [11] |
Table 2: Extraction Recovery of Safinamide from Rat and Human Plasma
| Analyte | Matrix | Concentration (ng/mL) | Extraction Method | Recovery (%) | Reference |
| Safinamide | Rat Plasma | 2.0 | Protein Precipitation | 100.29 | [9] |
| 800 | Protein Precipitation | 92.98 | [9] | ||
| 1600 | Protein Precipitation | 95.38 | [9] | ||
| Safinamide | Human Plasma | 0.3 | Liquid-Liquid Extraction | 85.36 | [11] |
| 15 | Liquid-Liquid Extraction | 84.92 | [11] | ||
| 150 | Liquid-Liquid Extraction | 86.15 | [11] | ||
| 750 | Liquid-Liquid Extraction | 85.01 | [11] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Safinamide Analysis in Rat Plasma
This protocol is adapted from a validated UPLC-MS/MS method.[9][12]
Objective: To remove proteins from plasma samples prior to analysis.
Materials:
-
Rat plasma samples
-
Acetonitrile (protein precipitating solvent)[9]
-
Diazepam (Internal Standard solution)[9]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 20 µg/mL Diazepam).
-
Add 50 µL of acetonitrile to the tube.
-
Vortex mix the sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 8°C.
-
Carefully transfer the supernatant to a clean tube or vial for injection into the UPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Safinamide Analysis in Human Plasma
This protocol is based on a method developed using an analytical quality by design (AQbD) approach.[11]
Objective: To extract Safinamide from plasma and remove interfering substances.
Materials:
-
Human plasma samples
-
Safinamide-D4 (Internal Standard solution)
-
Acetonitrile
-
Ethyl acetate (extraction solvent)[11]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., vacuum speed concentrator)
-
Mobile phase for reconstitution
Procedure:
-
To 100 µL of a plasma sample, add 10 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 50 µL of acetonitrile and vortex for 1 minute.
-
Add 1 mL of ethyl acetate and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 8°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a vacuum at 40°C.
-
Reconstitute the dried extract with 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Comparison of common sample preparation techniques for bioanalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 6. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Safinamide Acid HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Safinamide acid, with a focus on improving peak shape.
Troubleshooting Guide: Resolving Poor Peak Shapes
This guide addresses specific peak shape problems in a question-and-answer format.
Question: What causes peak tailing in my this compound analysis and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing acidic compounds like Safinamide. It can lead to inaccurate quantification. The primary causes and their solutions are outlined below.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with acidic analytes, causing tailing.[1][2][3][4]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in its non-ionized form, which minimizes interaction with silanols.[3][5][6] Using a highly end-capped column or a column with a polar-embedded phase can also shield the analyte from these interactions.[2][5]
-
-
Insufficient Buffer Capacity: A low buffer concentration may not effectively maintain a consistent pH on the column, leading to mixed ionization states of the analyte.[1]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[5][7]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5][8]
Question: My this compound peak is fronting. What are the likely causes and solutions?
Answer:
Peak fronting, characterized by a leading edge that is less steep than the tailing edge, is often described as a "shark fin" shape.[9] This issue can arise from several factors.
-
Sample Overload: Both mass and volume overload can cause fronting. Injecting a sample that is too concentrated or too large in volume can lead to this peak distortion.[9][10][11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the point of injection, leading to a fronting peak.[10][12][13]
-
Low Column Temperature: Insufficient temperature can sometimes contribute to peak fronting.[9][14]
-
Solution: Increase the column temperature. Using a column oven provides better temperature control.[14]
-
Question: Why are my this compound peaks broad, and how can I make them sharper?
Answer:
Broad peaks can compromise resolution and sensitivity. Several factors can contribute to this issue.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.[2][5][14]
-
Column Degradation: Over time, the column's stationary phase can degrade, or voids can form in the packing material, leading to broader peaks.[7]
-
Inappropriate Flow Rate: A flow rate that is too low can lead to peak broadening due to diffusion.[14][15]
-
Sample Solvent Effects: Injecting a large volume of a strong sample solvent can cause the peak to broaden.[16]
-
Solution: Reduce the injection volume or use a weaker sample solvent.[16]
-
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase pH affect the peak shape of this compound?
A1: The mobile phase pH is a critical parameter for ionizable compounds like this compound.[17][18][19] For acidic compounds, a mobile phase pH below the analyte's pKa will keep it in a non-ionized state, which generally results in better peak shape and retention on a reversed-phase column.[5][6] If the pH is close to the pKa, you may observe peak splitting or broadening because both ionized and non-ionized forms of the analyte are present.[18][19]
Q2: What is the ideal mobile phase composition for this compound analysis?
A2: Based on published methods, a common mobile phase for Safinamide analysis is a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[20][21][22][23] For example, a mixture of ammonium acetate buffer (pH 5.8) and acetonitrile (55:45 v/v) has been used successfully.[20] Another method utilizes a mobile phase of acetonitrile and 20 mM potassium dihydrogen orthophosphate buffer (pH 5) in a 40:60 v/v ratio.[21][24] The optimal composition will depend on the specific column and system being used.
Q3: Can the sample solvent really have a significant impact on peak shape?
A3: Yes, the sample solvent can dramatically affect the peak shape.[25] If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting, broadening, or splitting.[10][12] This is because the strong solvent can carry the analyte down the column too quickly at the beginning of the separation. For best results, the sample should be dissolved in the mobile phase or a solvent of similar or weaker elution strength.[12]
Q4: How does temperature influence the analysis of this compound?
A4: Temperature affects several aspects of the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[26][27] Temperature can also influence the selectivity of the separation, meaning it can change the relative retention of different compounds.[26][28] However, temperature gradients between the mobile phase and the column can cause peak distortion.[26] Therefore, using a column oven to maintain a stable and uniform temperature is recommended.[14]
Data Presentation
Table 1: Summary of Published HPLC Methods for Safinamide Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | XBridge C18 (250mm x 4.6mm, 5µm)[20] | Kromasil C18 (250mm x 4.6mm, 5µm)[29] | Symmetry C18 (150mm x 4.6mm, 5µm)[23] | C18 (250mm x 4.6mm, 5µm)[30] |
| Mobile Phase | Ammonium acetate buffer (pH 5.8) : Acetonitrile (55:45 v/v)[20] | Methanol : 0.025% TFAA (45:55 v/v)[29] | Methanol : Water (45:55 v/v)[23] | Acetonitrile : Monobasic potassium phosphate buffer (pH 5) (25:75 v/v)[30] |
| Flow Rate | 1.0 mL/min[20] | 1.0 mL/min[29] | 1.0 mL/min[23] | 0.6 mL/min[30] |
| Detection (UV) | 226 nm | 226 nm[29] | 260 nm[23] | 226 nm[30] |
| Retention Time | 3.8 min[20] | Not specified | 2.379 min[23] | Not specified |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Safinamide Mesylate (Based on a published method[20])
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: XBridge C18 (250mm x 4.6mm, 5µm).[20]
-
Mobile Phase Preparation:
-
Prepare an Ammonium acetate buffer and adjust the pH to 5.8.
-
Mix the buffer with Acetonitrile in a ratio of 55:45 (v/v).
-
Degas the mobile phase prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[20]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 226 nm.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Safinamide Mesylate standard in the mobile phase to obtain a known concentration.
-
-
Sample Solution Preparation:
-
For bulk drug, dissolve a known amount in the mobile phase.
-
For dosage forms, crush a tablet, dissolve the powder in mobile phase, sonicate, and filter to obtain a clear solution of known concentration.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the retention time and peak area for Safinamide.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Key parameter relationships for achieving optimal peak shape.
References
- 1. hplc.eu [hplc.eu]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. biotage.com [biotage.com]
- 7. mastelf.com [mastelf.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phenomenex.blog [phenomenex.blog]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 19. moravek.com [moravek.com]
- 20. ajpaonline.com [ajpaonline.com]
- 21. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 24. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma. | Semantic Scholar [semanticscholar.org]
- 25. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 26. chromtech.com [chromtech.com]
- 27. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. ijpbs.com [ijpbs.com]
- 30. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Analysis of Safinamide and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Safinamide and its primary metabolite, Safinamide acid (NW-1153), during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
This compound, also known as NW-1153, is the primary metabolite of Safinamide. It is formed in the body through the hydrolytic oxidation of the amide group of the parent Safinamide molecule. This metabolic process is primarily mediated by non-microsomal enzymes, specifically cytosolic amidases.[1][2]
Q2: What are the main factors that can affect the stability of Safinamide and this compound in biological samples?
The stability of Safinamide and its metabolites can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Safinamide has shown susceptibility to degradation in both acidic and alkaline conditions.[3][4]
-
Oxidative Stress: Exposure to oxidizing agents can lead to the formation of degradation products.[3]
-
Enzymatic Activity: Residual enzymatic activity in improperly stored or handled biological samples could potentially alter the concentration of the analyte.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples may lead to degradation.[5][6][7]
Q3: What are the recommended storage conditions for plasma samples containing Safinamide and its metabolites?
For reliable analytical results, it is crucial to adhere to proper storage conditions. Based on available stability data, the following is recommended:
-
Short-term storage: Samples can be stored at room temperature (around 23°C) for up to 8-12 hours or at 4°C for up to 12 hours.[5][6][7]
-
Long-term storage: For extended storage, samples should be kept frozen at -20°C or -80°C.[5][6][7] Long-term stability of Safinamide in rat plasma has been demonstrated for at least 28 days at -80°C[5][7], and for Safinamide and its metabolite NW-1153 in human plasma for up to 22 months at -20°C.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of Safinamide and this compound that may be related to sample instability.
| Issue | Potential Cause | Troubleshooting Action |
| Low recovery of Safinamide or this compound | Degradation due to improper sample handling and storage. | Review the sample collection, processing, and storage protocols. Ensure samples are processed promptly and stored at the recommended temperatures. Minimize the time samples spend at room temperature. |
| Inefficient extraction from the biological matrix. | Optimize the protein precipitation and extraction method. Acetonitrile is commonly used for protein precipitation for Safinamide analysis.[5][7] | |
| High variability between replicate measurements | Inconsistent sample handling or storage conditions. | Standardize the entire workflow from sample collection to analysis. Ensure all samples are treated identically. |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes after the initial processing to avoid repeated freezing and thawing of the entire sample. Stability has been shown for up to three freeze-thaw cycles.[5][6][7] | |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products. | Conduct forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
| Contamination. | Ensure all labware and reagents are clean and free of contaminants. |
Data on Safinamide Stability in Plasma
The following table summarizes the stability of Safinamide in rat plasma under different storage conditions, as reported in a UPLC-MS/MS method validation study.[5][7] The relative error (RE) indicates the deviation from the nominal concentration.
| Storage Condition | Duration | Concentration Levels Tested (ng/mL) | Relative Error (%) |
| Room Temperature | 12 hours | 2.0, 800, 1600 | ≤ 7.43 |
| 4°C | 12 hours | 2.0, 800, 1600 | ≤ 9.18 |
| Three Freeze-Thaw Cycles (-20°C to 25°C) | N/A | 2.0, 800, 1600 | ≤ 5.66 |
| -80°C | 28 days | 2.0, 800, 1600 | ≤ 12.74 |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling to Minimize Degradation
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., heparinized tubes).[5][7]
-
Plasma Separation: As soon as possible after collection, centrifuge the blood samples at approximately 4,000 x g for 8-10 minutes at a refrigerated temperature (e.g., 4°C) to separate the plasma.[5][7]
-
Plasma Transfer: Immediately transfer the supernatant (plasma) into clean, labeled polypropylene tubes.
-
Storage:
-
Freeze-Thaw Cycles: If the entire sample will not be used at once, aliquot the plasma into smaller volumes before the initial freezing to minimize the number of freeze-thaw cycles.
Protocol 2: Stability-Indicating UPLC-MS/MS Method for Quantification of Safinamide in Plasma
This protocol is based on a published method for the analysis of Safinamide in rat plasma.[5][7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a suitable internal standard (e.g., diazepam).
-
Add acetonitrile for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Visualizations
Caption: Recommended workflow for plasma sample handling to ensure the stability of Safinamide and its metabolites.
Caption: Major metabolic pathways of Safinamide.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DoE-enhanced development and validation of eco-friendly RP-HPLC method for analysis of safinamide and its precursor imp… [ouci.dntb.gov.ua]
- 5. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
Technical Support Center: Safinamide Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of Safinamide using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on minimizing ion suppression.
Troubleshooting Guide
This guide provides systematic approaches to identify and resolve common issues encountered during the analysis of Safinamide by LC-MS/MS.
Issue 1: Low or No Safinamide Signal (Suspected Ion Suppression)
Symptoms:
-
Significantly lower signal intensity for Safinamide in matrix samples compared to neat standards.
-
Poor reproducibility of Safinamide peak areas in replicate injections of the same sample.
-
Inability to reach the desired lower limit of quantitation (LLOQ).
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components.[1][2]
-
Protein Precipitation (PPT): A common starting point, but may not be sufficient for removing all phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning Safinamide into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining and eluting Safinamide, thereby removing a significant portion of matrix interferences.[1]
-
-
Improve Chromatographic Separation:
-
Gradient Elution: Employ a gradient to separate Safinamide from co-eluting matrix components. A well-optimized gradient can move the Safinamide peak away from the regions of significant ion suppression.[4][5]
-
Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from interfering compounds.
-
Flow Rate: Reducing the ESI flow rate to the nanoliter-per-minute range can sometimes reduce signal suppression.[6]
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thus alleviating ion suppression.[6][7] However, ensure the diluted concentration of Safinamide remains above the instrument's limit of detection.
-
Optimize MS Source Parameters:
-
Adjust ion source parameters such as capillary voltage, source temperature, and gas flows to optimize Safinamide ionization and minimize the influence of matrix components.[5][8]
-
Consider switching the ionization mode (e.g., from ESI to APCI), as APCI can be less susceptible to ion suppression for certain compounds.[6]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ion suppression or enhancement.[1]
Issue 2: Inconsistent Results with Internal Standard
Symptom:
-
The area ratio of Safinamide to the internal standard is not consistent across a sample set, even when a stable isotope-labeled internal standard is used.
Possible Causes and Solutions:
-
Chromatographic Separation of Analyte and IS: Even a slight separation between Safinamide and its deuterated internal standard (an "isotope effect") can expose them to different matrix components, leading to differential ion suppression.[7]
-
Solution: Fine-tune the chromatographic method to ensure perfect co-elution.
-
-
High Concentration of Co-eluting Matrix Components: Extremely high levels of an interfering compound can cause non-proportional suppression of both the analyte and the internal standard.[7]
-
Solution: Improve sample preparation to remove the interfering component or dilute the sample.
-
-
Internal Standard Concentration: An excessively high concentration of the internal standard can cause self-suppression and affect the analyte's ionization.[7]
-
Solution: Optimize the concentration of the internal standard.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Safinamide analysis?
A1: Ion suppression is a type of matrix effect where components of the sample matrix (e.g., salts, phospholipids, proteins from plasma) co-eluting with Safinamide from the LC column interfere with its ionization in the mass spectrometer's ion source.[1][9] This leads to a decreased signal intensity for Safinamide, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[6][10]
Q2: How can I detect ion suppression in my Safinamide assay?
A2: A common method is the post-column infusion experiment . In this experiment, a solution of Safinamide is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. A dip in the constant Safinamide signal indicates the retention times at which matrix components are eluting and causing ion suppression.[7][11]
Q3: What are the most common sources of ion suppression when analyzing Safinamide in biological matrices like plasma?
A3: The most common sources include:
-
Endogenous compounds: Phospholipids, salts, and proteins are major contributors to ion suppression in plasma samples.[3][9]
-
Exogenous substances: Contaminants from sample collection tubes (e.g., plasticizers) or dosing vehicles used in preclinical studies can also cause ion suppression.[6][12]
Q4: Which sample preparation technique is best for minimizing ion suppression for Safinamide?
A4: While protein precipitation is a simple and fast technique, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components and thus reducing ion suppression.[1][2] The choice depends on the required sensitivity and the complexity of the matrix.
Q5: Can changing my LC method help reduce ion suppression?
A5: Yes. Optimizing your chromatographic conditions to achieve better separation between Safinamide and interfering matrix components is a key strategy.[1] This can be achieved by adjusting the mobile phase composition, the gradient profile, or the stationary phase of the column to shift the retention time of Safinamide away from regions of ion suppression.
Q6: Is a tandem mass spectrometer (MS/MS) immune to ion suppression?
A6: No. While MS/MS is highly selective for the analyte of interest, ion suppression occurs in the ion source before the mass analysis stages.[6] Therefore, MS/MS methods are just as susceptible to ion suppression as single quadrupole MS methods.
Quantitative Data Summary
The following tables summarize quantitative data from published methods for Safinamide analysis, highlighting key parameters related to method performance and matrix effects.
Table 1: LC-MS/MS Method Parameters for Safinamide Analysis
| Parameter | Method 1[4][5][13] | Method 2[8] |
| LC Column | Acquity UPLC C18 (2.1 x 50 mm, 1.7 µm) | Not Specified |
| Mobile Phase | 0.1% Formic acid in Water and Acetonitrile | 9.0 mM Ammonium acetate and Acetonitrile (22:78) |
| Elution Type | Gradient | Isocratic |
| Flow Rate | 0.4 mL/min | Not Specified |
| Run Time | 3.0 min | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive |
| MS Transition (m/z) | 303.3 → 215.0 | Not Specified |
| Internal Standard | Diazepam (m/z 285.0 → 154.0) | Not Specified |
Table 2: Reported Recovery and Matrix Effects for Safinamide
| Parameter | Method 1[4][13] | Method 2[8] |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Not Specified |
| Recovery (%) | 92.98% - 100.29% | ~85.36% |
| Matrix Effect (%) | 98.93% - 108.19% | 81.22% - 90.09% |
Note: A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the chromatographic regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Safinamide standard solution (e.g., 50 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
Reconstitution solvent
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for your Safinamide assay.
-
Using a T-connector, introduce the Safinamide standard solution into the mobile phase stream between the LC column and the MS ion source via a syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).[7]
-
Monitor the Safinamide MS/MS transition to establish a stable baseline signal.
-
Inject the reconstitution solvent to obtain a reference baseline.
-
Inject the blank matrix extract.
-
Monitor the Safinamide signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[7][11]
Protocol 2: Sample Preparation using Protein Precipitation
Objective: A quick and simple method to remove the majority of proteins from plasma samples.
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN)
-
Internal Standard (IS) working solution (e.g., Diazepam at 500 ng/mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of a plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.[4][13]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or vial.
-
Inject a small volume (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system for analysis.[13]
Visualizations
Caption: Troubleshooting workflow for low Safinamide signal.
Caption: General workflow for Safinamide bioanalysis.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. eijppr.com [eijppr.com]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
troubleshooting poor recovery of Safinamide acid in extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Safinamide acid, the primary metabolite of Safinamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound (NW-1153) is the main metabolite of Safinamide, formed through the action of amidases.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies of Safinamide. Poor recovery during extraction can lead to underestimation of its concentration, resulting in inaccurate data interpretation.
Q2: What are the key physicochemical properties of this compound to consider during extraction?
While specific experimental data for this compound is limited, we can infer key properties based on its structure and the behavior of similar acidic compounds.
-
pKa: this compound contains a carboxylic acid group. The pKa of this group is estimated to be around 3-5. This is a critical parameter for optimizing extraction, as the compound's ionization state is pH-dependent. At a pH below its pKa, the carboxylic acid will be protonated and the molecule will be less polar, favoring extraction into an organic solvent.
-
Solubility: this compound's parent drug, Safinamide, has pH-dependent solubility, with high solubility at low pH and low solubility at pH ≥6.8.[3] It is reasonable to assume this compound will exhibit similar behavior. It has been reported to be soluble in DMSO and in ethanol at low pH.[4][5]
-
Protein Binding: The parent drug, Safinamide, is highly protein-bound (88-90%).[1] While the protein binding of this compound is not explicitly stated, it is a potential factor that could contribute to low recovery if not adequately addressed during sample preparation.
Q3: What are the common initial sample preparation steps before extracting this compound from plasma?
For plasma samples, a protein precipitation step is typically required to remove proteins that can interfere with the extraction and analysis. Common protein precipitation methods include:
-
Organic Solvent Precipitation: Acetonitrile is a widely used and effective solvent for precipitating plasma proteins.[6][7]
-
Acid Precipitation: Trichloroacetic acid (TCA) is another effective agent for protein removal.[6][7]
Following protein precipitation, the sample should be centrifuged to pellet the precipitated proteins, and the supernatant, containing this compound, is then used for either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Troubleshooting Poor Recovery of this compound
This section addresses common issues that can lead to poor recovery of this compound during extraction and provides actionable solutions.
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Question: My recovery of this compound using LLE is consistently low. What are the potential causes and how can I improve it?
Answer: Poor recovery in LLE is often related to incorrect pH, suboptimal solvent selection, or physical issues during the extraction process.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect pH of the Aqueous Phase | For efficient extraction of an acidic compound like this compound into an organic solvent, the pH of the aqueous sample should be at least 2 units below its pKa. This ensures the carboxylic acid group is protonated, making the molecule less polar. | - Adjust pH: Before extraction, acidify the aqueous sample (e.g., plasma supernatant, urine) to a pH of approximately 2-3 using an acid like hydrochloric acid or phosphoric acid. Verify the pH with a pH meter. |
| Inappropriate Extraction Solvent | The choice of organic solvent is critical. The solvent should be immiscible with water and have a high affinity for the neutral form of this compound. | - Solvent Selection: If using a non-polar solvent like hexane, recovery may be low. Try a more polar, water-immiscible solvent such as ethyl acetate , methyl tert-butyl ether (MTBE) , or a mixture of solvents (e.g., dichloromethane/isopropanol). |
| Emulsion Formation | An emulsion is a stable mixture of the aqueous and organic layers, which can trap the analyte at the interface, leading to poor recovery and difficulties in phase separation.[8] | - Gentle Mixing: Instead of vigorous shaking, gently rock or invert the extraction tube. - "Salting out": Add a small amount of a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase to increase its polarity and help break the emulsion.[8] - Centrifugation: Centrifuge the sample to facilitate phase separation. |
| Incomplete Phase Separation | If the two phases are not allowed to separate completely, some of the organic layer containing the analyte may be left behind. | - Allow Sufficient Time: Ensure adequate time for the layers to form a sharp interface before collecting the organic phase. |
| Analyte Instability | Safinamide has been shown to be susceptible to degradation under acidic and basic conditions.[9][10] this compound may also be unstable under harsh pH conditions or prolonged exposure to certain solvents. | - Minimize Exposure Time: Perform the extraction promptly after pH adjustment. - Temperature Control: Keep samples on ice during processing if stability is a concern. |
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Question: I am using SPE for sample cleanup, but the recovery of this compound is poor. What could be the problem?
Answer: Low recovery in SPE can result from several factors, including incorrect sorbent selection, improper pH during loading, an overly strong wash solvent, or an inappropriate elution solvent.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Sorbent Type | For an acidic compound like this compound, an anion-exchange or a mixed-mode sorbent is generally most effective. A purely reversed-phase (e.g., C18) sorbent may not provide sufficient retention, especially if the sample has a high aqueous content. | - Select an Appropriate Sorbent: Use a strong anion-exchange (SAX) or a mixed-mode (e.g., reversed-phase and anion-exchange) SPE cartridge.[11] |
| Improper pH during Sample Loading | For retention on an anion-exchange sorbent, this compound needs to be in its ionized (deprotonated) state. This requires the pH of the sample to be at least 2 units above the pKa of the carboxylic acid group. | - Adjust Sample pH: Before loading onto the SPE cartridge, adjust the sample pH to approximately 6-7 with a suitable buffer. This will ensure the carboxylic acid is negatively charged and will bind to the anion-exchange sorbent. |
| Wash Solvent is Too Strong | The wash step is intended to remove interferences without eluting the analyte of interest. If the wash solvent is too strong (e.g., contains a high percentage of organic solvent), it can prematurely elute the this compound. | - Optimize Wash Solvent: Use a weak wash solvent. For a mixed-mode sorbent, this could be a low percentage of organic solvent in an aqueous buffer at a neutral pH to remove hydrophilic interferences, followed by a non-polar organic solvent to remove lipophilic interferences. |
| Incomplete Elution | The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. | - Optimize Elution Solvent: For an anion-exchange sorbent, elution is typically achieved by using a solvent that neutralizes the charge on the analyte or the sorbent. This can be a high percentage of an organic solvent (e.g., methanol, acetonitrile) containing an acid (e.g., formic acid, acetic acid) or a volatile salt. |
| High Flow Rate | A high flow rate during sample loading, washing, or elution can prevent adequate interaction between the analyte and the sorbent, leading to poor retention or incomplete elution. | - Control Flow Rate: Ensure a slow and consistent flow rate (e.g., 1-2 mL/min) during all steps of the SPE process. |
Data Summary
The following table summarizes the known and estimated physicochemical properties of Safinamide and this compound relevant to extraction.
| Property | Safinamide | This compound | Reference(s) |
| Molecular Formula | C17H19FN2O2 | C17H18FNO3 | |
| Molecular Weight | 302.34 g/mol | 303.33 g/mol | |
| pKa (Strongest Basic) | 7.93 (Predicted) | ~7.9 (Estimated Amine) | [1][12] |
| pKa (Strongest Acidic) | 15.76 (Predicted Amide) | ~3-5 (Estimated Carboxylic Acid) | [1][12] |
| Solubility | DMSO: SolubleMethanol: SolubleEthanol: Sparingly SolubleWater: Highly soluble at low pH, low solubility at pH ≥6.8Ethyl Acetate: Practically Insoluble | DMSO: SolubleEthanol: 1.96 mg/mL (at pH 2) | [3][4][5] |
| Plasma Protein Binding | 88-90% | Not Reported | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Pre-treatment (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
pH Adjustment:
-
Add 20 µL of 1M hydrochloric acid (HCl) to the supernatant to adjust the pH to approximately 2-3. Confirm the pH of a representative sample.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the acidified supernatant.
-
Gently mix by inverting the tube for 10 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Sample Collection and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., LC-MS/MS).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 3,000 x g for 10 minutes to remove any particulate matter.
-
To 500 µL of the urine supernatant, add 500 µL of a 100 mM ammonium acetate buffer (pH 6.5).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1 mL of 100 mM ammonium acetate buffer (pH 6.5).
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a solution of 5% formic acid in methanol.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for your analytical method.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: General experimental workflow for this compound extraction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safinamide - Wikipedia [en.wikipedia.org]
- 3. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimization of Mobile Phase for Safinamide Acid Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the mobile phase for the separation of Safinamide acid and its related substances using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase compositions for this compound separation?
A1: Reversed-phase HPLC (RP-HPLC) is the predominant technique for Safinamide analysis. The most common mobile phases consist of a mixture of an aqueous component and an organic solvent.
-
Aqueous Phase: Typically water, often with additives to control pH and improve peak shape. Common additives include:
-
Acids: Formic acid (0.1%), Trifluoroacetic acid (TFA) (0.1%), or Orthophosphoric acid (0.2%) are frequently used to acidify the mobile phase, which can suppress the ionization of silanol groups on the stationary phase and improve the peak shape of basic compounds like Safinamide.[1][2][3][4][5]
-
Buffers: Phosphate buffers (e.g., 20 mM potassium dihydrogen orthophosphate, 0.02 M diammonium hydrogen phosphate) are used to maintain a constant pH, which is crucial for reproducible retention times.[6][7][8]
-
-
Organic Phase: Acetonitrile and methanol are the most widely used organic solvents.[1][2][3][4][5][9][10][11] The choice between them can affect selectivity.
Q2: Should I use an isocratic or gradient elution for this compound analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Isocratic Elution: A constant mobile phase composition is used throughout the run. This method is simpler, more robust, and suitable for separating Safinamide from a limited number of impurities with similar polarities.[3][6][10][11]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent. This is necessary for separating complex mixtures containing Safinamide and a wide range of impurities with different polarities, including process-related impurities and degradation products.[1][2][4][5][12]
Q3: How does the pH of the mobile phase affect the separation?
A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound and any impurities, as well as the surface of the stationary phase. Controlling the pH can significantly impact retention time, peak shape, and selectivity. For Safinamide, which is a basic compound, an acidic mobile phase (pH 2-5) is often used to ensure it is in its protonated form, leading to better peak shapes on silica-based columns.[1][12]
Q4: What type of HPLC/UPLC column is recommended for this compound separation?
A4: C18 columns are the most commonly used stationary phases for this compound separation due to their versatility and ability to retain a wide range of compounds.[1][3][4][5][6][9][10][11] C8 columns are also a suitable alternative.[2] The choice of a specific C18 column can depend on factors like particle size, pore size, and surface chemistry. For UPLC methods, columns with smaller particle sizes (e.g., 1.7 µm) are used to achieve higher efficiency and faster analysis times.[4][5][13]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and provides potential solutions related to mobile phase optimization.
| Problem | Potential Cause(s) related to Mobile Phase | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the basic Safinamide molecule and acidic residual silanol groups on the silica-based column. - Inappropriate mobile phase pH. | - Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to suppress silanol activity. - Adjust the mobile phase pH to ensure Safinamide is fully protonated (typically pH < 4). - Consider using a base-deactivated column. |
| Peak Fronting | - Sample overload. - The sample is dissolved in a solvent significantly stronger than the mobile phase. | - Dilute the sample or reduce the injection volume. - Ensure the sample solvent is similar in strength to or weaker than the initial mobile phase composition. |
| Broad Peaks | - Low mobile phase elution strength. - High viscosity of the mobile phase. - Mismatch between the sample solvent and the mobile phase. | - Increase the percentage of the organic solvent in the mobile phase. - Switch from methanol to acetonitrile, which has a lower viscosity. - Dissolve the sample in the mobile phase whenever possible. |
| Poor Resolution | - Inadequate mobile phase selectivity. - Isocratic elution is not strong enough to separate all components. | - Change the organic solvent (e.g., from methanol to acetonitrile or vice versa) to alter selectivity. - Adjust the pH of the aqueous phase. - Implement a gradient elution method with a shallow gradient. |
| Inconsistent Retention Times | - Mobile phase composition is not stable. - pH of the buffered mobile phase is not stable. - Improper mobile phase preparation. | - Ensure proper mixing and degassing of the mobile phase. - Use a high-quality buffer and ensure it is within its effective buffering range. - Prepare fresh mobile phase daily. |
| High Backpressure | - Precipitation of buffer salts in the mobile phase. - High viscosity of the mobile phase. | - Ensure the buffer concentration is below its solubility limit in the mobile phase mixture. - Filter the mobile phase through a 0.45 µm filter. - Reduce the flow rate or switch to a less viscous organic solvent like acetonitrile. |
Quantitative Data Summary
The following tables summarize various successful mobile phase compositions and chromatographic conditions reported for the separation of this compound and its related substances.
Table 1: HPLC Mobile Phase Compositions
| Aqueous Phase | Organic Phase | Elution Mode | Column | Reference |
| 0.1% Formic acid in water (pH adjusted to 5.0) | Acetonitrile | Gradient | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) | [1][12] |
| 0.1% Trifluoroacetic acid in water | Acetonitrile | Gradient | Ascentis® Express C8 (150 x 4.6 mm, 5 µm) | [2] |
| Water | Methanol:Acetonitrile (80:20 v/v) | Isocratic | Symmetry ODS RP C18 (15mm x 4.6mm, 5 µm) | [10] |
| 0.2% Orthophosphoric acid | Methanol (65:35 v/v) | Isocratic | Kromasil C18 (250 mm × 4.6 mm, 5 µm) | [3] |
| Water | Methanol (45:55 v/v) | Isocratic | Symmetry C18 (4.6 x 150mm, 5µm) | [11] |
| Phosphate Buffer pH 6.8 | Methanol (80:20 v/v) | Isocratic | Hypersil BDS C18 (250 mm × 4.6 mm, 5.0 μm) | [6] |
Table 2: UPLC Mobile Phase Compositions
| Aqueous Phase | Organic Phase | Elution Mode | Column | Reference |
| 0.1% Formic acid | Acetonitrile | Gradient | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) | [4][5] |
| 0.02 M diammonium hydrogen phosphate buffer (pH 9.0) | Acetonitrile (80:20 v/v) | Isocratic | Waters Acquity BEH C18 (50 × 2.1 mm, 1.7μm) | [13] |
| 9.0 mM ammonium acetate buffer | Acetonitrile (22.0:78.0) | Isocratic | Not Specified | [14] |
Experimental Protocols
Protocol 1: Gradient HPLC Method for Impurity Profiling
This protocol is based on a stability-indicating method for the separation of Safinamide and its process-related and degradation products.[1][12]
-
Column: Inertsil ODS-3 (250 × 4.6 mm, 5 μm)
-
Mobile Phase A: 0.1% formic acid in water, pH adjusted to 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic impurities. A specific gradient profile would need to be optimized based on the impurity profile of the sample.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at a specified wavelength (e.g., 226 nm)
-
Injection Volume: 10 µL
Protocol 2: Isocratic UPLC Method for Quantification
This protocol is a rapid method suitable for the quantification of Safinamide in bulk drug or dosage forms.[13]
-
Column: Waters Acquity BEH C18 (50 × 2.1 mm, 1.7μm)
-
Mobile Phase: 0.02 M diammonium hydrogen phosphate buffer (pH 9.0) and Acetonitrile in a ratio of 80:20 v/v.
-
Flow Rate: 0.25 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 272 nm
-
Injection Volume: 5 µL
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of mobile phase for this compound separation.
Caption: A general workflow for optimizing the mobile phase in HPLC/UPLC.
Caption: Relationship between common problems and mobile phase causes.
References
- 1. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 5. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma. | Semantic Scholar [semanticscholar.org]
- 8. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 12. academic.oup.com [academic.oup.com]
- 13. abap.co.in [abap.co.in]
- 14. Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson’s Drug, in Plasma [mdpi.com]
Technical Support Center: Forced Degradation Studies of Safinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting forced degradation studies of Safinamide to yield its primary degradation product, Safinamide acid.
Troubleshooting Guide
This guide addresses common issues encountered during the forced degradation of Safinamide.
| Question | Answer |
| Why am I not seeing any significant degradation of Safinamide under acidic conditions? | There are several potential reasons for this: 1) Inadequate Stress Conditions: The concentration of the acid, temperature, or duration of the study may be insufficient. For effective degradation, consider using at least 1N HCl and refluxing at 90°C for a minimum of 6 hours[1]. 2) Incorrect Solvent: Ensure that the Safinamide is adequately dissolved. Ethanol is a suitable solvent for this reaction[1]. 3) Analytical Method Issues: Your analytical method may not be sensitive enough to detect low levels of degradation. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your method. |
| My Safinamide sample shows multiple degradation peaks, not just this compound. How do I confirm the identity of the this compound peak? | It is common to observe multiple degradation products in forced degradation studies. To identify the this compound peak, you can: 1) Use a Reference Standard: The most reliable method is to inject a certified reference standard of this compound into your analytical system to compare retention times. 2) Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer. The mass of this compound (m/z 288.45) can be used for confirmation, comparing it to the mass of the intact Safinamide (m/z 303.22)[2]. 3) Literature Comparison: Compare your chromatogram with published data on Safinamide degradation. |
| The peak shape for this compound is poor in my HPLC analysis. What can I do to improve it? | Poor peak shape can be caused by several factors: 1) Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the acidic nature of this compound. A mobile phase containing 0.1% trifluoroacetic acid has been shown to provide good peak shape[3]. 2) Column Choice: An Ascentis® Express C8 column has been successfully used to resolve Safinamide and its impurities, including this compound[3]. 3) Flow Rate and Gradient: Optimize the flow rate and gradient elution profile. A gradient of water with 0.1% trifluoroacetic acid and acetonitrile is a good starting point[3]. |
| I am observing significant degradation of Safinamide, but the mass balance is not close to 100%. What could be the reason? | A poor mass balance can indicate several issues: 1) Co-eluting Peaks: Some degradation products may be co-eluting with the parent drug or other degradants. A peak purity analysis using a diode array detector (DAD) can help identify this. 2) Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help identify these. 3) Formation of Volatile Degradants: Volatile degradation products may be lost during the experiment and not be detected by HPLC. |
| How can I minimize the formation of secondary degradation products? | To favor the formation of this compound and minimize other degradants, you can: 1) Optimize Stress Conditions: Use the mildest conditions that still provide a reasonable amount of degradation (typically 5-20%). This involves carefully controlling temperature, concentration of the stressor, and reaction time. 2) Inert Atmosphere: For oxidative degradation studies, performing the experiment under an inert atmosphere (e.g., nitrogen) can reduce the formation of oxidative byproducts. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary degradation pathway of Safinamide to this compound? | Safinamide degrades to this compound primarily through the hydrolysis of the amide group. This reaction can be induced under both acidic and alkaline conditions[4]. The principal metabolic step in vivo is also mediated by amidases, which produces this compound[5][6][7]. |
| What are the typical stress conditions used for the forced degradation of Safinamide? | Forced degradation studies for Safinamide typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions[8][9][10]. For the specific formation of this compound, acid and base hydrolysis are the most relevant. |
| What analytical techniques are suitable for monitoring the formation of this compound? | High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a commonly used technique for separating and quantifying Safinamide and this compound[3][11]. Spectrophotometric methods have also been developed for this purpose[1]. For confirmation of identity, HPLC coupled with Mass Spectrometry (LC-MS) is highly effective[2]. |
| Is this compound the only degradation product of Safinamide? | No, Safinamide can degrade into other products depending on the stress conditions. Other known metabolites and potential degradation products include O-debenzylated Safinamide and N-dealkylated amine derivatives[5][6][12]. |
| What is the importance of conducting forced degradation studies for Safinamide? | Forced degradation studies are crucial for several reasons: 1) To develop and validate stability-indicating analytical methods that can accurately measure the drug substance in the presence of its degradation products[10][13]. 2) To understand the degradation pathways of the drug substance, which helps in formulation development and determining appropriate storage conditions[8][9]. 3) To identify potential degradation products that may need to be characterized for safety[13]. |
Experimental Protocols
Protocol 1: Acid-Induced Degradation of Safinamide
This protocol describes the procedure for the forced degradation of Safinamide under acidic conditions to generate this compound.
Materials:
-
Safinamide
-
1N Hydrochloric Acid (HCl) in ethanol
-
2N Sodium Hydroxide (NaOH)
-
Methanol
-
Chloroform
-
Ammonia solution
-
Thin Layer Chromatography (TLC) plates
-
Reflux apparatus
-
Evaporator
Procedure:
-
Accurately weigh 100 mg of Safinamide and transfer it to a round-bottom flask.
-
Add 25 mL of 1N HCl in ethanol to the flask[1].
-
Reflux the mixture for 6 hours at 90°C[1].
-
Monitor the completion of the degradation by taking a 0.5 mL aliquot of the refluxed solution, diluting it, and spotting it on a TLC plate. Develop the TLC plate using a mobile phase of chloroform:methanol:ammonia (2:4:0.5, v/v/v)[1]. A single spot for the degradation product (Rf = 0.85) should be observed, indicating complete degradation[1].
-
After completion, cool the solution to room temperature.
-
Neutralize the solution with 2N NaOH.
-
Evaporate the solvent to dryness to obtain the this compound degradation product.
Quantitative Data Summary
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Safinamide (Approximate) | Primary Degradation Product |
| Acid Hydrolysis | 1N HCl in ethanol | 6 hours | 90°C (Reflux) | Significant | This compound[1] |
| Base Hydrolysis | 1N NaOH | 2 hours | 60°C | Significant | This compound |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Moderate | Oxidized derivatives |
| Thermal | Dry Heat | 48 hours | 100°C | Minimal | - |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | Minimal | - |
Visualizations
Caption: Workflow for acid-induced forced degradation of Safinamide.
Caption: Conversion of Safinamide to this compound via hydrolysis.
References
- 1. Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Safinamide - Wikipedia [en.wikipedia.org]
- 7. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. sgs.com [sgs.com]
- 11. researchgate.net [researchgate.net]
- 12. tga.gov.au [tga.gov.au]
- 13. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
identifying and resolving co-eluting peaks with Safinamide acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Safinamide and its related compounds. Our focus is on identifying and resolving co-eluting peaks, a common challenge in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is Safinamide acid and why is it important in Safinamide analysis?
A1: this compound is a primary metabolite and a degradation product of Safinamide.[1][2] It is formed through the hydrolytic oxidation of the amide group in the Safinamide molecule.[3] Its presence and concentration are critical quality attributes to monitor in Safinamide drug substances and products to ensure purity and stability.
Q2: What are the common causes of co-eluting peaks in the HPLC analysis of Safinamide?
A2: Co-elution in Safinamide analysis can occur due to several factors:
-
Structural Similarity: Safinamide and its impurities, including this compound and other degradation products, often have very similar chemical structures, leading to comparable retention times on a chromatographic column.[4]
-
Inadequate Chromatographic Conditions: Suboptimal mobile phase composition (pH, organic modifier ratio), column chemistry, or temperature can fail to provide sufficient selectivity to separate closely related compounds.
-
Matrix Effects: Complex sample matrices, such as plasma or formulation excipients, can interfere with the separation, causing peaks to overlap.
Q3: How can I detect co-eluting peaks in my chromatogram?
A3: Detecting co-eluting peaks can be challenging if they are perfectly aligned. Here are some common indicators:[5][6]
-
Peak Shape Abnormalities: Look for non-symmetrical peaks, such as those with shoulders, tailing, or fronting.[5][6] A split peak is a clear indication of co-elution.
-
Diode Array Detector (DAD) Analysis: A DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not consistent, it suggests the presence of more than one compound.[5]
-
Mass Spectrometry (MS) Detection: An MS detector can reveal the presence of multiple components under a single chromatographic peak by identifying different mass-to-charge ratios (m/z).
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks of Safinamide and this compound
This guide provides a systematic approach to resolving co-eluting peaks between Safinamide and its primary degradation product, this compound.
Problem: Poor resolution or complete co-elution of Safinamide and this compound peaks in a reversed-phase HPLC (RP-HPLC) analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Detailed Methodologies:
1. Mobile Phase pH Adjustment:
-
Rationale: The ionization state of Safinamide (an amine) and this compound (a carboxylic acid) is highly dependent on the mobile phase pH. Adjusting the pH can significantly alter their retention times and improve separation.
-
Protocol:
-
Start with a mobile phase pH of around 3.0, using a buffer such as phosphate or formate.
-
If resolution is poor, systematically adjust the pH in small increments (e.g., 0.2-0.5 pH units) both up and down.
-
A study on a related compound showed that a pH of 3.0 was effective for enantiomeric separation. Another method for separating Safinamide from its degradants used a pH of 5.0.[4]
-
Monitor the peak shape and resolution at each pH level.
-
2. Organic Modifier Optimization:
-
Rationale: Changing the type or concentration of the organic solvent in the mobile phase alters the polarity and can affect the selectivity of the separation.
-
Protocol:
-
Gradient Adjustment: If using a gradient elution, try making the gradient shallower (i.e., decrease the rate of change of the organic modifier concentration). This can improve the separation of closely eluting compounds.
-
Isocratic Hold: Introduce an isocratic hold at a specific organic modifier concentration where the co-eluting peaks are expected to elute.
-
Change of Solvent: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can change the elution order and improve resolution.
-
3. Introduction of an Ion-Pair Reagent:
-
Rationale: For ionizable compounds like Safinamide and this compound, an ion-pair reagent can be added to the mobile phase to form neutral ion pairs. This can significantly improve peak shape and retention.
-
Protocol:
-
A study successfully used 0.1% (w/v) octane sulfonic acid sodium salt as an ion-pairing reagent in a mobile phase at pH 5.0 to separate Safinamide from its degradation products.[4]
-
Prepare the mobile phase containing the ion-pair reagent and allow the system to equilibrate thoroughly before injecting the sample.
-
4. Column Chemistry Evaluation:
-
Rationale: The stationary phase chemistry plays a crucial role in the separation mechanism. If a standard C18 column is not providing adequate separation, trying a different column chemistry can be effective.
-
Protocol:
Quantitative Data Summary:
| Parameter | Initial Condition (Example) | Optimized Condition 1[4] | Optimized Condition 2[7] |
| Column | Standard C18 (e.g., 4.6 x 150 mm, 5 µm) | Zorbax SB-C18 (4.6 x 150 mm, 5 µm) | Ascentis® Express C8 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 25.0 mM Sodium Dihydrogen Phosphate, 0.1% Octane Sulfonic Acid Sodium Salt, pH 5.0 | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution | Gradient | Isocratic (45:55 A:B) | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min (adjusted to 1.5 mL/min after 3.1 min) | 1.5 mL/min |
| Temperature | Ambient | 40 °C | Not specified |
| Detection | UV (e.g., 226 nm) | DAD | DAD |
Guide 2: Forced Degradation Studies to Identify Potential Co-eluting Impurities
Objective: To intentionally degrade the Safinamide drug substance to generate potential impurities and develop a stability-indicating analytical method that can resolve these from the parent drug.
Experimental Workflow:
Caption: Workflow for forced degradation studies.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve 10 mg of Safinamide in 30 mL of 0.1 N HCl and reflux at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve 10 mg of Safinamide in 30 mL of 0.1 N NaOH and reflux at 60°C for 4 hours.
-
Oxidative Degradation: Dissolve 10 mg of Safinamide in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 60°C for a defined duration.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) for a specified time.
After exposure to these stress conditions, the samples are diluted with the mobile phase and injected into the HPLC system to assess the formation of degradation products and their resolution from the parent Safinamide peak. The chromatographic method should then be optimized as described in Guide 1 to achieve baseline separation for all observed peaks. A stability-indicating method is one that can accurately quantify the decrease in the active ingredient's concentration due to degradation.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated chiral liquid chromatographic method for the enantiomeric separation of safinamide mesilate, a new anti-Parkinson drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Safinamide Acid
Welcome to the technical support center for the bioanalysis of Safinamide acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the sensitive quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a major metabolite of Safinamide, a drug used in the treatment of Parkinson's disease.[1][2] Its accurate and sensitive quantification in biological fluids, such as plasma and urine, is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.
Q2: What is the most suitable analytical technique for low-level detection of this compound?
A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex biological matrices.[3][4] This technique offers high sensitivity, specificity, and a wide linear dynamic range, making it ideal for detecting the typically low concentrations of metabolites.
Q3: How can I enhance the sensitivity of my UPLC-MS/MS method for this compound?
A3: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Employ a robust sample preparation technique like solid-phase extraction (SPE) to effectively remove matrix interferences.[5][6]
-
Chromatographic Conditions: Utilize a suitable UPLC column and mobile phase to achieve good peak shape and retention. For acidic compounds like this compound, operating in a specific pH range can improve ionization.[7][8]
-
Mass Spectrometry Parameters: Fine-tune the mass spectrometer's source and collision energies for the specific precursor and product ions of this compound.[9]
-
Ionization Mode: For acidic compounds, negative ion mode electrospray ionization (ESI) often provides better sensitivity.[7]
Q4: What are the common challenges encountered during the analysis of this compound?
A4: Common challenges include:
-
Low concentrations: As a metabolite, this compound may be present at very low levels in biological samples.
-
Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[10][11]
-
Poor chromatographic retention: Being a relatively polar acidic compound, it might exhibit poor retention on traditional reversed-phase columns.
-
Analyte stability: Degradation of the analyte during sample collection, storage, or processing can lead to inaccurate results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the low-level detection of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization of this compound. 2. Inefficient sample cleanup leading to ion suppression. 3. Low concentration of the analyte in the sample. 4. Inefficient extraction recovery. | 1. Optimize MS parameters: Tune cone voltage and collision energy for this compound. Consider negative ESI mode, which is often better for acidic compounds.[7] 2. Improve sample preparation: Use solid-phase extraction (SPE) with a mixed-mode anion exchange sorbent for better cleanup of acidic analytes.[7] 3. Concentrate the sample: Evaporate the final extract and reconstitute in a smaller volume of mobile phase. 4. Optimize extraction pH: Adjust the sample pH to be at least 2 units below the pKa of this compound to ensure it is in a neutral form for efficient extraction with a non-polar solvent in LLE, or to optimize binding in SPE. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the analytical column. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Mismatch between injection solvent and mobile phase. | 1. Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. 2. Adjust the mobile phase pH. For an acidic analyte, a mobile phase pH around the pKa can lead to split peaks. Try a pH well below the pKa.[12] 3. Reduce the injection volume or dilute the sample. 4. Ensure the injection solvent is weaker than or the same as the initial mobile phase. |
| High Background Noise / Matrix Effects | 1. Insufficient removal of phospholipids and other matrix components. 2. Contamination from solvents, reagents, or labware. 3. Co-elution of interfering compounds. | 1. Implement a more rigorous sample cleanup method like SPE. Phospholipid removal plates can also be used.[13] 2. Use high-purity solvents and reagents (LC-MS grade). Ensure all labware is thoroughly clean. 3. Modify the chromatographic gradient to better separate this compound from interfering peaks. A shallower gradient can improve resolution. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Column degradation. 4. Pump malfunction. | 1. Ensure mobile phases are freshly prepared and well-mixed. Use an online degasser.[14] 2. Use a column oven to maintain a stable temperature. 3. Flush the column regularly. If the problem persists, replace the column. 4. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Analyte Carryover | 1. Adsorption of this compound to the injector, tubing, or column. 2. Insufficient needle wash. | 1. Use a stronger needle wash solution that includes a high percentage of organic solvent and possibly a small amount of acid or base to remove residual analyte. 2. Increase the volume and duration of the needle wash. 3. Inject a blank solvent after a high concentration sample to check for carryover. |
Experimental Protocols
UPLC-MS/MS Method for this compound Quantification
This protocol is a starting point and should be optimized for your specific instrumentation and experimental needs.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Loading: Pretreat 100 µL of plasma with 20 µL of an internal standard solution and 200 µL of 2% ammonium hydroxide. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions
-
Column: Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[3][15]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 5% B
-
2.6-3.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.[15]
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.[3]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on the molecular weight of this compound (m/z 303.3 for the free acid). The exact precursor and product ions need to be optimized.
-
Source Temperature: 150°C.[16]
-
Desolvation Temperature: 500°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods reported for Safinamide and can serve as a benchmark for developing a method for this compound.
| Method | Matrix | Linear Range | LLOQ/LOD | Reference |
| UPLC-MS/MS | Rat Plasma | 1.0–2000 ng/mL | LLOQ: 1.0 ng/mL | [3][15] |
| HPLC-FLD | Human Plasma | 20–1000 ng/mL | - | [17] |
| UPLC-MS/MS | Human Plasma | 0.1–1000 ng/mL | LLOQ: 0.1 ng/mL | [16] |
| HPLC-DAD | Bulk Drug | 3.00–150.0 µg/mL | - | |
| UPLC-MS/MS | Aqueous & Human Plasma | 113.0–338.0 pg/mL | LOD: 11.83 pg/mL | [18] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
Caption: Pathway of matrix effects in LC-MS/MS analysis.
References
- 1. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. journals.ekb.eg [journals.ekb.eg]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability of Safinamide Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of Safinamide acid.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Safinamide at different pH values?
A1: Safinamide is susceptible to hydrolysis under both acidic and alkaline conditions, particularly at elevated temperatures.[1][2] Forced degradation studies indicate that significant degradation occurs in the presence of strong acids (like hydrochloric acid) and strong bases (like sodium hydroxide).[1][2]
Q2: What is the primary degradation product of Safinamide under acidic conditions?
A2: The main degradation product resulting from acid hydrolysis is this compound (SAF DEG).[3] This is formed through the hydrolysis of the amide group.
Q3: Are there analytical methods available to study the pH stability of Safinamide?
A3: Yes, several stability-indicating analytical methods have been developed and validated, primarily using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] These methods can separate Safinamide from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Q4: Do I need to use an internal standard for HPLC analysis in a pH stability study?
A4: While not always mandatory, using an internal standard is highly recommended for accurate quantification. It helps to correct for variations in injection volume and potential sample matrix effects, leading to more robust and reliable results.
Q5: How can I confirm the identity of the degradation products observed in my stability study?
A5: The identity of degradation products can be confirmed using mass spectrometry (MS) and infrared spectroscopy (IR).[2] These techniques provide information about the molecular weight and functional groups of the molecules, which can be used to elucidate their structures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. The pH should be controlled to ensure consistent ionization of Safinamide and its degradation products. A common mobile phase consists of a phosphate buffer and an organic modifier like methanol.[1] |
| Column degradation due to extreme pH of samples. | Neutralize acidic or basic samples before injection to protect the HPLC column. | |
| Inconsistent or non-reproducible degradation results. | Inaccurate pH measurement or control. | Calibrate the pH meter regularly. Prepare fresh buffer solutions for each experiment. |
| Temperature fluctuations during the experiment. | Use a calibrated and stable heating apparatus (e.g., water bath, oven) to maintain a consistent temperature. | |
| Appearance of unexpected peaks in the chromatogram. | Contamination of glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware before use. |
| Secondary degradation of primary degradation products. | Analyze samples at appropriate time intervals to monitor the degradation pathway and identify transient intermediates. | |
| Difficulty in achieving complete degradation for method validation. | Insufficient stress conditions (concentration of acid/base, temperature, or time). | Increase the concentration of the stressor, the temperature, or the duration of the stress test. Studies have shown complete degradation of Safinamide in 5 N HCl or 5 N NaOH at 100°C for 5 hours.[2] |
Quantitative Data on pH-Dependent Degradation of Safinamide
The following table summarizes the quantitative data from forced degradation studies on Safinamide under various pH conditions.
| Stress Condition | Temperature | Duration | Percent Degradation | Reference |
| 1 N HCl | 100°C | 1 hour | 17.21% | [1] |
| 5 N HCl (aqueous) | 100°C | 5 hours | Complete Degradation | [2] |
| 5 N NaOH (methanolic) | 100°C | 5 hours | Complete Degradation | [2] |
Experimental Protocol: pH Stability Testing of Safinamide
This protocol outlines a general procedure for assessing the stability of Safinamide at different pH values.
1. Materials and Reagents:
-
Safinamide reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phosphate buffers (pH 2, 4, 7, 9, 12)
-
Methanol or Acetonitrile (HPLC grade)
-
Purified water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating apparatus (e.g., water bath or oven)
-
HPLC system with UV detector
2. Preparation of Stock and Working Solutions:
-
Safinamide Stock Solution: Accurately weigh and dissolve a known amount of Safinamide reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the respective pH buffers to achieve the desired final concentration for the stability study (e.g., 100 µg/mL).
3. Stress Conditions:
-
For each pH condition (e.g., pH 2, 4, 7, 9, 12, and solutions of 0.1 N HCl and 0.1 N NaOH), place an aliquot of the Safinamide working solution in a sealed container.
-
Incubate the solutions at a controlled temperature (e.g., 60°C or 80°C) for a specified period.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cool the samples to room temperature and neutralize if necessary before HPLC analysis.
4. HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer (e.g., pH 6.8) and methanol (e.g., 20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 226 nm
-
Injection Volume: 20 µL
-
-
Inject a blank (diluent), a standard solution of Safinamide, and the stressed samples into the HPLC system.
5. Data Analysis:
-
Calculate the percentage of Safinamide remaining at each time point using the peak areas from the HPLC chromatograms.
-
The percentage degradation can be calculated as: % Degradation = [(Initial Area - Area at time t) / Initial Area] * 100
Visualizations
Caption: Experimental workflow for pH stability testing of Safinamide.
Caption: Primary degradation pathway of Safinamide under hydrolytic stress.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Safinamide and its Primary Metabolite, Safinamide Acid, Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated analytical method for the simultaneous determination of Safinamide and its primary metabolite, Safinamide acid, against other validated methods for Safinamide alone. The methodologies are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a framework for robust and reliable analytical procedures in pharmaceutical development.[1][2][3]
Comparative Analysis of Validated Analytical Methods
The following tables summarize the quantitative data from validated analytical methods for Safinamide and this compound. This allows for a direct comparison of their performance characteristics.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1: RP-HPLC for Safinamide[4] | Method 2: RP-HPLC for Safinamide[5] | Method 3: HPLC-DAD for Safinamide & this compound[4] |
| Analyte(s) | Safinamide | Safinamide | Safinamide, this compound |
| Column | Symmetry C18 (4.6 x 150 mm, 5µm) | Kromasil 100 C18 (125 mm X 4.0 mm, 5 µm) | Ascentis® Express C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water (45:55 v/v) | 0.2% OPA: Methanol (65:35 v/v) | Gradient of 0.1% TFA in Water and Acetonitrile |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.50 mL/min |
| Detection | UV at 260 nm | UV at 226 nm | Diode Array Detector (DAD) |
| Retention Time | 2.379 ± 0.02 min | ~3.7 min | Not specified |
| Linearity Range | 24-120 µg/mL | 20-60 µg/mL | Not specified |
| Correlation Coefficient (r²) | Not specified | 1.0000 | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | Not specified |
| Precision (% RSD) | < 2.0% | < 2.0% | Not specified |
| LOD | Not specified | Not specified | Not specified |
| LOQ | Not specified | Not specified | Not specified |
Table 2: Alternative and Bioanalytical Methods
| Parameter | Method 4: HPTLC for Safinamide | Method 5: UPLC-MS/MS for Safinamide in Plasma[6] |
| Analyte(s) | Safinamide | Safinamide |
| Stationary Phase | HPTLC plates with silica gel | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | Not specified | Gradient of 0.1% formic acid-acetonitrile |
| Detection | Densitometry | Mass Spectrometry (MS/MS) |
| Linearity Range | Not specified | 1.0–2000 ng/mL |
| Correlation Coefficient (r²) | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | 92.98%–100.29% |
| Precision (% RSD) | Not specified | < 7.63% |
| LOD | Not specified | Not specified |
| LOQ | Not specified | 1.0 ng/mL |
Experimental Protocols
Key Experiment: Simultaneous Determination of Safinamide and this compound by HPLC-DAD
This method is designed for the purity analysis of Safinamide and its related compounds, including this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: Ascentis® Express C8, 150 x 4.6 mm I.D., 5 µm particle size.[4]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program:
Time (min) %A %B 0-5 90 10 5-8 90 → 80 10 → 20 8-10 80 → 70 20 → 30 10-15 70 → 60 30 → 40 15-17 60 → 85 40 → 15 17-18 85 → 90 15 → 10 | 18-20 | 90 | 10 |
-
Flow Rate: 1.50 mL/min.[4]
-
Column Temperature: Ambient.
-
Injection Volume: Not specified.
-
Detection: Diode Array Detector, wavelength not specified.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare individual stock solutions of Safinamide and this compound in a suitable diluent (e.g., mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover the desired concentration range for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the sample containing Safinamide and/or this compound in the diluent to achieve a concentration within the calibration range.
3. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Inject the diluent, placebo, and solutions of related substances to demonstrate that there is no interference at the retention times of Safinamide and this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Safinamide and this compound at different levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample solution on the same day and under the same operating conditions. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. Calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition, column temperature) and assess the effect on the results.
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation as per ICH Guidelines.
This guide provides a foundational understanding of the analytical method validation for Safinamide and its primary metabolite, this compound. For regulatory submissions, it is imperative to conduct a thorough validation study that adheres strictly to the ICH guidelines and is supported by comprehensive experimental data.
References
- 1. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay of safinamide in biological fluids of humans and various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Safinamide Quantification Methods for Researchers
Quantitative Data Comparison
The following table summarizes the performance of various analytical methods reported for the quantification of Safinamide in different matrices. This allows for a direct comparison of key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
| Method | Matrix | Linearity Range | LOD | LOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| UPLC-MS/MS | Rat Plasma | 1.0–2000 ng/mL | - | 1.0 ng/mL | ≤ 5.86 | ≤ 6.42 | -7.63 to 4.02 | [1][2] |
| UPLC-MS/MS | Human Plasma | 0.1–1000 ng/mL | - | - | 5.50–13.20 | 5.50–12.16 | 86.26 to 90.24 | [3] |
| UPLC-MS/MS | Aqueous & Human Plasma | 113.0–338.0 pg/mL | - | - | < 10 | < 10 | < 8 (of nominal values) | [4] |
| RP-HPLC | Bulk & Tablets | 5 - 30 µg/mL | 0.27 µg/mL | 0.83 µg/mL | < 1 | < 1 | - | [4] |
| RP-HPLC | Bulk Drug | 20-60 µg/mL | - | - | < 2.0 | < 2.0 | - | [5] |
| RP-HPLC | Bulk & Tablets | 24-120 µg/mL | - | - | < 2.0 | - | - | [6] |
| RP-HPLC | Bulk Drug | 0-14 µg/mL | - | - | < 2 | < 2 | 98-102 | [7] |
| RP-HPLC | Nasal Spray | 2-10 µg/mL | 1.736 µg/mL | 5.789 µg/mL | < 0.5 | < 0.5 | 83.74-88.76 | [8] |
| Spectrophotometry (Fourier self-deconvolution) | Bulk & Pharmaceutical Formulation | 5-35 µg/mL | 0.6 µg/mL | - | - | - | - |
Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in the comparison table.
UPLC-MS/MS Method for Safinamide in Rat Plasma[1][2][10]
-
Sample Preparation: Plasma samples are treated with acetonitrile for protein precipitation. Diazepam is used as an internal standard (IS).
-
Chromatographic Separation:
-
Column: Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM).
-
UPLC-MS/MS Method for Safinamide in Human Plasma[3]
-
Sample Preparation: Details not specified.
-
Chromatographic Separation:
-
Column: Not specified.
-
Mobile Phase: 9.0 mM ammonium acetate buffer and acetonitrile (22.0:78.0).
-
Column Temperature: 23.2 °C.
-
-
Mass Spectrometry Detection: Details not specified.
RP-HPLC Method for Safinamide in Bulk and Tablets[4]
-
Chromatographic Separation:
-
Column: NEOSPHER RP C18 reversed-phase column.
-
Mobile Phase: Methanol and water (80:20, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 226 nm.
-
Visualizations
Experimental Workflow for Method Comparison
The following diagram illustrates a general workflow for an inter-laboratory comparison of analytical methods.
Caption: General workflow for inter-laboratory analytical method comparison.
Signaling Pathway of Safinamide
This diagram illustrates the dual mechanism of action of Safinamide, targeting both dopaminergic and glutamatergic pathways.[9][10][11][12]
Caption: Dual mechanism of action of Safinamide.
References
- 1. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 2. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 11. vjneurology.com [vjneurology.com]
- 12. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Safinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Safinamide. While the focus of the available literature is primarily on Safinamide, the principles and methodologies are directly applicable to its main metabolite, Safinamide acid. The information presented is collated from various validated analytical methods to assist in selecting the most appropriate technique for specific research or quality control needs.
At a Glance: Method Performance Comparison
The following table summarizes the key performance characteristics of representative HPLC and LC-MS/MS methods for Safinamide analysis, offering a clear comparison of their capabilities.
| Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | 24 - 120 µg/mL[1] | 1.0 - 2000 ng/mL[2] |
| Precision (%RSD) | < 2.0% | < 7.63%[3][2] |
| Accuracy (% Recovery) | 98 - 102%[4] | 92.98% - 100.29%[3][2] |
| Limit of Detection (LOD) | 1.736 µg/mL[5] | 0.00593 ppm (for N-Nitroso Safinamide)[6] |
| Limit of Quantification (LOQ) | 5.789 µg/mL[5] | 1.0 ng/mL[3][2] |
| Typical Run Time | ~10 minutes[5] | ~4 minutes[7] |
In-Depth Method Comparison
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the routine quality control of bulk drugs and pharmaceutical formulations.[1][8] It offers excellent precision and accuracy for quantifying high-concentration samples. However, its sensitivity is generally lower than that of LC-MS/MS, making it less suitable for bioanalytical studies where very low concentrations of the analyte need to be detected.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for bioanalysis, pharmacokinetic studies, and the detection of trace-level impurities.[3][6][7] The use of mass detection allows for the unequivocal identification and quantification of analytes even in complex matrices like plasma.[3][7] This high sensitivity enables the quantification of Safinamide at levels as low as 1.0 ng/mL.[3][2]
Experimental Protocols
Below are representative experimental protocols for both HPLC and LC-MS/MS methods for the analysis of Safinamide.
RP-HPLC Method Protocol
-
Instrumentation : An Agilent 1260 Infinity II HPLC system with a UV detector is a suitable instrument.[8]
-
Column : A Symmetry C18 column (4.6 x 150 mm, 5µm) is commonly used.[1]
-
Mobile Phase : A mixture of methanol and water (45:55% v/v) is effective for separation.[1]
-
Flow Rate : A flow rate of 0.8 mL/min is typically employed.[1]
-
Detection : UV detection at a wavelength of 260 nm is used for quantification.[1]
-
Injection Volume : 20 µL.[5]
-
Run Time : Approximately 10 minutes.[5]
UPLC-MS/MS Method Protocol
-
Instrumentation : A Waters Acquity UPLC I-Class system coupled with a Waters XEVO TQ-S tandem quadrupole mass spectrometer.[3]
-
Column : An Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) provides efficient separation.[3]
-
Mobile Phase : Gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is used.[3][2]
-
Flow Rate : A typical flow rate is 0.8 mL/min.[7]
-
Ionization Mode : Electrospray ionization (ESI) in the positive ion mode.[3][2]
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The transition for Safinamide is m/z 303.3→215.0.[3][2]
-
Sample Preparation : Protein precipitation of plasma samples with acetonitrile is a common and effective preparation technique.[3]
Logical Workflow for Method Cross-Validation
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and LC-MS/MS.
Caption: A flowchart illustrating the key stages of a cross-validation process for two analytical methods.
Conclusion
The choice between HPLC and LC-MS/MS for the analysis of Safinamide and its metabolite, this compound, is contingent upon the specific requirements of the study. For routine quality control of pharmaceutical products where analyte concentrations are high, HPLC offers a reliable and cost-effective solution. Conversely, for bioanalytical applications requiring high sensitivity and selectivity to measure low concentrations in biological matrices, LC-MS/MS is the superior and necessary choice. The detailed protocols and performance data presented in this guide provide a solid foundation for method selection and development in the analysis of Safinamide and related compounds.
References
- 1. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. jneonatalsurg.com [jneonatalsurg.com]
A Comparative Pharmacokinetic Analysis of Safinamide and its Primary Metabolite, Safinamide Acid
A deep dive into the absorption, distribution, metabolism, and excretion profiles of the anti-Parkinsonian agent Safinamide and its major acid metabolite reveals distinct pharmacokinetic characteristics crucial for understanding its clinical efficacy and safety. This guide provides a comprehensive comparison of Safinamide and Safinamide acid, presenting key pharmacokinetic data, detailed experimental methodologies, and visual representations of their metabolic relationship and analytical workflows for researchers, scientists, and drug development professionals.
Data Presentation: A Side-by-Side Look at Pharmacokinetic Parameters
The pharmacokinetic profiles of Safinamide and its primary metabolite, this compound (NW-1153), have been characterized in human studies. Following oral administration, Safinamide is rapidly absorbed and extensively metabolized, with this compound being one of the main circulating metabolites.[1][2][3]
| Parameter | Safinamide | This compound (NW-1153) | References |
| Time to Maximum Plasma Concentration (Tmax) | 1.8–4 hours | ~7 hours (as part of total radioactivity) | [1][4][5] |
| Elimination Half-life (t½) | 20–30 hours | Longer than Safinamide (radioactivity half-life ~80 hours) | [1][2] |
| Area Under the Curve (AUC) | Dose-proportional | Approximately 10% of parent drug | [6] |
| Plasma Protein Binding | 88-90% | Not specifically detailed, but metabolites are protein-bound | [2][7] |
| Bioavailability | ~95% | Not applicable (metabolite) | [2][8] |
Experimental Protocols: Methodologies for Pharmacokinetic Assessment
The pharmacokinetic parameters of Safinamide and this compound are typically determined through clinical trials involving healthy volunteers or patient populations. Below are detailed methodologies commonly employed in these studies.
Bioanalytical Method for Plasma Concentration Measurement
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of Safinamide and its metabolites in human plasma.[5][9]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile. An internal standard (e.g., a deuterated version of Safinamide) is added to the plasma sample before precipitation to ensure accuracy and precision.[10]
-
Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for both Safinamide and this compound to ensure selectivity and sensitivity.
Pharmacokinetic Study Design
Pharmacokinetic studies for Safinamide are often designed as open-label, single- or multiple-dose studies in healthy subjects or as part of larger clinical trials in patients with Parkinson's disease.[4][11]
-
Study Population: Healthy male and female volunteers are typically recruited for initial pharmacokinetic studies. Patient populations are included in later-phase trials.
-
Dosing: Participants receive a single oral dose of Safinamide (e.g., 50 mg or 100 mg) or multiple doses to assess steady-state pharmacokinetics.[12]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 96 hours or longer post-dose).[4]
-
Data Analysis: Plasma concentration-time data for both Safinamide and its metabolites are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the processes involved in the pharmacokinetic analysis of Safinamide and this compound, the following diagrams have been generated using the DOT language.
Caption: Metabolic conversion of Safinamide to this compound.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safinamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassay of safinamide in biological fluids of humans and various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpsonline.com [wjpsonline.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
The Critical Role of Safinamide Acid Certified Reference Material in Pharmaceutical Analysis
A comprehensive guide for researchers and drug development professionals on the selection and application of Safinamide reference materials, ensuring analytical accuracy and regulatory compliance.
In the landscape of pharmaceutical research and development, particularly in the quality control of Active Pharmaceutical Ingredients (APIs) like Safinamide, the use of highly characterized reference materials is not just a matter of best practice, but a fundamental requirement for accurate and reproducible analytical data. This guide provides an objective comparison of Safinamide acid Certified Reference Material (CRM) with other available analytical standards for Safinamide, supported by experimental data and detailed methodologies.
Safinamide is a therapeutic agent used in the treatment of Parkinson's disease, acting through a dual mechanism of monoamine oxidase B (MAO-B) inhibition and modulation of glutamate release.[1] The precise quantification of Safinamide and its impurities in bulk drug substances and final products is paramount for ensuring its safety and efficacy. Certified Reference Materials (CRMs) serve as the cornerstone for method validation, calibration, and quality control, providing metrological traceability to established standards.
Comparison of Safinamide Reference Materials
The selection of an appropriate reference standard is a critical decision in the analytical workflow. While various grades of reference materials are available, Certified Reference Materials (CRMs) offer the highest level of accuracy and traceability.[2][3] Below is a comparative overview of this compound CRM and other commonly used Safinamide analytical standards.
| Feature | This compound CRM | Safinamide Mesylate Analytical Standard | Safinamide Impurity Analytical Standards (e.g., N-Oxide) |
| Certification | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[4] | May be produced under cGMP conditions with a Certificate of Analysis (CoA).[5] | Typically supplied with a Certificate of Analysis (CoA) including characterization data.[5] |
| Purity | Certified value with a stated uncertainty. | High purity, often ≥98% by HPLC, as stated on the CoA.[6] | Characterized purity, often determined by HPLC. |
| Traceability | Metrologically traceable to a higher-order standard or SI units. | Traceability may be to an in-house primary standard. | Traceability may be less rigorously defined. |
| Uncertainty | A comprehensive uncertainty budget is provided on the certificate. | Uncertainty may not be explicitly stated or may be less comprehensive. | Uncertainty is typically not provided. |
| Application | Primary use in validating and calibrating assays for Safinamide and its impurities, serving as a benchmark standard. | Routine quality control, method development, and as a working standard. | Identification and quantification of specific process-related or degradation impurities. |
| Regulatory Acceptance | Highest level of acceptance by regulatory authorities. | Generally accepted for routine QC, but may require further qualification. | Essential for impurity profiling and control as required by regulatory guidelines. |
Experimental Protocols
Accurate quantification of Safinamide and its related substances relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC-UV) for Safinamide Assay
This method is suitable for the determination of Safinamide in bulk drug substance and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen orthophosphate, pH 5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v).[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 226 nm.[7]
-
Standard Preparation: A stock solution of the Safinamide reference standard (e.g., Safinamide Mesylate) is prepared in a suitable solvent (e.g., mobile phase) and serially diluted to create a calibration curve.
-
Sample Preparation: The sample containing Safinamide is accurately weighed, dissolved in the solvent, and diluted to fall within the concentration range of the calibration curve.
-
Quantification: The concentration of Safinamide in the sample is determined by comparing its peak area to the calibration curve generated from the reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Studies
This highly sensitive and selective method is ideal for the quantification of Safinamide in biological matrices such as plasma.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Safinamide and an internal standard.
-
Sample Preparation: Protein precipitation is a common method for extracting Safinamide from plasma. An organic solvent like acetonitrile is added to the plasma sample, which is then vortexed and centrifuged to remove precipitated proteins. The supernatant is then analyzed.
-
Quantification: The ratio of the peak area of Safinamide to the peak area of the internal standard is used for quantification against a calibration curve prepared in the same biological matrix.
Visualizing Key Processes and Pathways
To further elucidate the application and mechanism of Safinamide, the following diagrams, generated using the DOT language, provide a visual representation of critical workflows and biological pathways.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scribd.com [scribd.com]
- 3. veeprho.com [veeprho.com]
- 4. Safinamide Free Acid Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 5. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Safinamide = 98 HPLC 202825-46-5 [sigmaaldrich.com]
- 7. 认证参考材料 [sigmaaldrich.com]
A Researcher's Guide to Analytical Method Transfer for Safinamide Acid Analysis
For researchers, scientists, and drug development professionals, the successful transfer of analytical methods is a critical step in ensuring consistent and reliable data throughout the drug development lifecycle. This guide provides a comprehensive comparison of analytical methodologies for the analysis of Safinamide acid, a key metabolite of the anti-Parkinson's drug Safinamide. We present detailed experimental protocols, comparative performance data, and a clear workflow for the analytical method transfer process to facilitate a seamless transition between laboratories.
Comparative Analysis of Analytical Methods for this compound
The accurate quantification of this compound is crucial for pharmacokinetic, metabolic, and quality control studies. Two prominent high-performance liquid chromatography (HPLC) based methods are presented here for this purpose: a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method and an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
While specific quantitative performance data for the HPLC-DAD analysis of Safinamide free acid is not publicly available, the following table provides representative performance characteristics based on validated HPLC methods for Safinamide and its impurities, alongside published data for a UPLC-MS/MS method for Safinamide. This comparison offers valuable insights into the expected performance of each technique.
Table 1: Comparison of Analytical Method Performance for this compound Analysis
| Performance Characteristic | HPLC-DAD Method (Representative) | UPLC-MS/MS Method |
| Linearity Range | 10 - 180 µg/mL | 1.0 - 2000 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.995[2] |
| Precision (%RSD) | < 2.0% | < 7.7%[1][2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 92.98 - 100.29%[1][2] |
| Limit of Quantification (LOQ) | ~0.6 µg/mL | 1.0 ng/mL[1][2] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the successful implementation and transfer of analytical methods.
Method 1: HPLC-DAD for Safinamide and Impurities (including this compound)
This method is adapted from the impurity profiling method provided by Sigma-Aldrich.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Ascentis® Express C8, 150 x 4.6 mm, 5 µm[3]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient:
Time (min) %A %B 0 - 5 90 10 5 - 8 90 → 80 10 → 20 8 - 10 80 → 70 20 → 30 10 - 15 70 → 60 30 → 40 15 - 17 60 → 85 40 → 15 17 - 18 85 → 90 15 → 10 | 18 - 20 | 90 | 10 |
-
Flow Rate: 1.50 mL/min[3]
-
Detection: Diode Array Detector (DAD), wavelength not specified (recommend monitoring at the UV maxima of this compound).
-
Injection Volume: Not specified (recommend 10 µL).
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method 2: UPLC-MS/MS for Safinamide and its Metabolites in Plasma
This bioanalytical method is suitable for the sensitive quantification of Safinamide and its metabolites in biological matrices.[1][2]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[1][2]
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: 2 µL[2]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]
-
Multiple Reaction Monitoring (MRM) Transitions:
Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
Analytical Method Transfer Workflow
A structured and well-documented analytical method transfer (AMT) process is essential for regulatory compliance and to ensure the receiving laboratory can reproduce the method with the same level of accuracy and precision as the originating laboratory.
The diagram above illustrates the key stages and interactions between the sending and receiving laboratories during an analytical method transfer. A collaborative approach, clear communication, and a comprehensive transfer protocol are paramount for a successful outcome.
Key Considerations for a Successful Method Transfer
-
Equipment Equivalency: Ensure that the instrumentation in the receiving laboratory is comparable to that in the sending laboratory. Any differences should be assessed for their potential impact on method performance.
-
Analyst Training: Thorough training of the analysts in the receiving laboratory by experienced personnel from the sending laboratory is crucial.
-
Reference Standards and Reagents: Use well-characterized reference standards and ensure that critical reagents are from the same or equivalent sources.
-
Open Communication: Regular communication between the laboratories is essential to address any issues or questions that may arise during the transfer process.
-
Risk-Based Approach: A risk assessment should be performed to identify potential challenges and to develop mitigation strategies.
By following the guidance and protocols outlined in this document, researchers and drug development professionals can navigate the complexities of analytical method transfer for this compound analysis with confidence, ensuring data integrity and regulatory compliance.
References
A Comparative Guide to Analytical Methods for Safinamide and Its Acid Metabolite
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Safinamide and its metabolites is critical for ensuring drug quality, safety, and efficacy. This guide provides a detailed comparison of various analytical methods, focusing on their specificity and selectivity, supported by experimental data and protocols.
This publication reviews and compares several chromatographic techniques for the analysis of Safinamide, including High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Reversed-Phase HPLC (RP-HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). These methods are evaluated based on their performance in separating Safinamide from its impurities and degradation products, with a particular focus on Safinamide acid.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the requirement for stability-indicating assays. The following table summarizes the key performance parameters of different analytical methods for Safinamide and its related compounds.
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Features & Selectivity |
| HPLC-DAD [1] | Safinamide, Safinamide free acid, and other impurities | Not specified | Not specified | Not specified | Good resolution and selectivity for Safinamide and its impurities, including the free acid form.[1] |
| RP-HPLC [2][3][4] | Safinamide Mesylate | 10-60 µg/mL[2] | 2.85 µg/mL[2] | 9.5 µg/mL[2] | Rapid and sensitive method suitable for routine quality control of bulk drug and dosage forms.[2] |
| Safinamide | 20-60 µg/mL[3][4] | Not specified | Not specified | High correlation coefficient (r² = 1.0000) indicating excellent linearity.[3][4] | |
| Stability-Indicating RP-HPLC [5] | Safinamide Mesylate | 40-180 µg/mL[5] | Not specified | Not specified | Successfully separates the drug from degradation products formed under stress conditions (hydrolysis, oxidation, photolysis).[5] |
| UPLC-MS/MS [6][7][8] | Safinamide | 1.0–2000 ng/mL[7][8] | Not specified | 1.0 ng/mL[7][8] | High sensitivity and short analysis time, ideal for pharmacokinetic studies in biological matrices like rat plasma.[7][8] |
| Safinamide | 0.1–1000 ng/mL[6] | Not specified | Not specified | Optimized using a Quality by Design (QbD) approach for robustness.[6] | |
| HPTLC [9][10] | Safinamide Mesylate | 400–2400 ng/µL[9][10] | Not specified | Not specified | Cost-effective and rapid method for routine analysis of bulk drug and tablet dosage forms.[9][10] |
| Chiral HPLC [9] | Safinamide Mesylate Enantiomers | Not specified | Not specified | Not specified | Enantioselective method for the separation of (S)-Safinamide from its (R)-enantiomer.[9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable replication and adaptation in a laboratory setting.
HPLC-DAD for Safinamide and Impurities (Including this compound)[1]
This method is designed for the purity analysis of Safinamide and its related compounds, including Safinamide free acid.
-
Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Column: Ascentis® Express C8, 150 x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0-5 90 10 5-8 90-80 10-20 8-10 80-70 20-30 10-15 70-60 30-40 15-17 60-85 40-15 17-18 85-90 15-10 | 18-20 | 90 | 10 |
-
Flow Rate: 1.50 mL/min.
-
Detection: Diode Array Detector (wavelength not specified).
Stability-Indicating RP-HPLC Method for Safinamide Mesylate[5]
This method is suitable for the determination of Safinamide Mesylate in the presence of its degradation products.
-
Instrumentation: Reversed-Phase High-Performance Liquid Chromatography.
-
Column: Hypersil BDS C18, 250 mm × 4.6 mm, 5.0 µm particle size.
-
Mobile Phase: Methanol: Phosphate Buffer pH 6.8 (80:20 % v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector at 226 nm.
-
Forced Degradation Studies: The drug is subjected to stress conditions including acid and base hydrolysis, oxidation, photolysis, and thermal degradation to demonstrate the method's specificity.
UPLC-MS/MS for Quantification of Safinamide in Rat Plasma[7][8]
This highly sensitive method is designed for bioanalytical applications.
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
-
Column: Acquity UPLC C18, 2.1 mm × 50 mm, 1.7 µm particle size.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Protein precipitation from plasma samples using acetonitrile.
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the described analytical methods.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 9. wjpsonline.com [wjpsonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Methods for Safinamide and its Major Metabolite, Safinamide Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Safinamide, a medication used in the treatment of Parkinson's disease, and by extension, its principal metabolite, Safinamide acid. While specific, detailed validated methods for this compound are not extensively published, the methods employed for the parent drug, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are readily adaptable for its acidic metabolite. The primary differences would lie in the specific mass transitions monitored and potential minor adjustments to chromatographic conditions for optimal separation. This document summarizes the performance of various published methods for Safinamide, offering a robust framework for the bioanalysis of both compounds.
Comparative Performance of Bioanalytical Methods for Safinamide
The following table summarizes the key performance characteristics of various analytical methods that have been developed and validated for the quantification of Safinamide in biological matrices. The data presented is primarily for the parent drug, Safinamide, and serves as a strong indicator of the performance achievable for its major metabolite, this compound, using similar methodologies.
| Analytical Technique | Matrix | Linearity Range | LLOQ | Accuracy (% Bias) | Precision (% RSD) | Reference |
| UPLC-MS/MS | Rat Plasma | 1.0 - 2000 ng/mL | 1.0 ng/mL | -7.63% to 4.02% | Intra-day: ≤ 5.86%, Inter-day: ≤ 6.42% | [1][2] |
| UPLC-MS/MS | Human Plasma | 0.1 - 1000 ng/mL | 0.1 ng/mL | Within ±15% | ≤ 15% | [3] |
| UPLC-MS/MS | Aqueous & Human Plasma | 113.0 - 338.0 pg/mL | 113.0 pg/mL | Within ±8% | < 10% | [4] |
| LC-MS/MS (Micro-bioassay) | Biological Fluids | 0.5 - 20 ng/mL | 0.5 ng/mL | Not explicitly stated | Not explicitly stated | [5][6] |
| LC-MS/MS | Biological Fluids | 20 - 6000 ng/mL | 20 ng/mL | Not explicitly stated | Not explicitly stated | [5][6] |
| HPLC-FLD | Biological Fluids | 20 - 1000 ng/mL | 20 ng/mL | Not explicitly stated | Not explicitly stated | [5][6] |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection.
Detailed Experimental Protocol: A Representative UPLC-MS/MS Method
This section outlines a typical experimental protocol for the quantification of Safinamide in plasma, which can be adapted for this compound. This protocol is a synthesis of methodologies reported in the cited literature.[1][2][3][4]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard (e.g., Diazepam or a deuterated analog of Safinamide).[1]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[2]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube or vial for analysis.
-
Inject a small volume (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system.[7]
UPLC Conditions
-
Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), is commonly used.[2]
-
Mobile Phase: A gradient elution with two solvents is typical.
-
Gradient Program: A typical gradient might start at a low percentage of organic solvent (e.g., 10% B), ramp up to a high percentage (e.g., 90% B) to elute the analyte, hold for a short period, and then return to the initial conditions to re-equilibrate the column.[2]
-
Flow Rate: A flow rate of around 0.4 mL/min is often used.[1]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[2][8]
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for Safinamide.[1][3] For this compound, negative ion mode might also be evaluated for optimal sensitivity.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition.
-
Instrument Parameters: Critical parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy are optimized to achieve the highest sensitivity for the analyte and internal standard.[1][3]
Bioanalytical Workflow for Safinamide/Safinamide Acid Quantification
The following diagram illustrates a typical workflow for the bioanalytical quantification of Safinamide or this compound in a research or clinical setting.
References
- 1. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 2. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Bioassay of safinamide in biological fluids of humans and various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Safinamide Acid
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Safinamide acid, a metabolite of the Parkinson's disease drug Safinamide. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child[1]. Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[2][3][4]. All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood to avoid inhalation of any dust or aerosols[2][3].
In the event of accidental exposure:
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting[3][4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention[4].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water[3][4].
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) regulates controlled substances[5][6][7]. Many states have their own, often more stringent, regulations[5]. A key EPA regulation, Subpart P, specifically addresses the management of hazardous waste pharmaceuticals in healthcare settings and prohibits their disposal down the drain[6][8].
Step-by-Step Disposal Procedure for this compound
Given the hazardous nature of this compound and the regulatory landscape for pharmaceutical waste, the following disposal procedure should be followed:
-
Segregation and Labeling: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated as chemical waste. The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols.
-
Containerization: Use a dedicated, leak-proof, and sealable container for this compound waste. For hazardous pharmaceutical waste, specific color-coded containers are often required, such as black for RCRA hazardous waste[7].
-
Licensed Disposal Vendor: The primary and recommended method for the disposal of this compound is to use a licensed chemical waste management company[2][9]. These companies are equipped to handle and dispose of hazardous chemicals in accordance with all federal and state regulations.
-
Incineration: The most common and required treatment for hazardous pharmaceutical waste is incineration at a permitted facility[6][7]. This method ensures the complete destruction of the compound. Some safety data for related compounds suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[2].
-
Avoid Improper Disposal: Under no circumstances should this compound be disposed of down the drain or in regular household or laboratory trash[6][8][10]. Improper disposal can lead to environmental contamination and regulatory violations[5][7].
Quantitative Data Summary
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity - oral 4 | [1] |
| Causes serious eye irritation | Eye irritation 2A | [1] |
| Suspected of damaging fertility or the unborn child | Reproductive toxicity 2 | [1] |
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. echemi.com [echemi.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 8. ovid.com [ovid.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Safinamide acid
This guide provides immediate and essential safety, handling, and disposal information for laboratory professionals working with Safinamide acid. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific health hazards that necessitate rigorous safety precautions. It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2] The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields (conforming to EN166) or tightly fitting safety goggles (NIOSH-approved).[2][3][4] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use.[3] | To prevent skin contact. Proper glove removal technique must be used.[3] |
| Body Protection | Impermeable, long-sleeved lab coat or gown.[5] Consider fire/flame resistant and impervious clothing for larger quantities.[2][4] | To protect skin from accidental splashes or contamination. |
| Respiratory Protection | Generally not required with adequate engineering controls.[1] Use a NIOSH-approved respirator if ventilation is insufficient or dust is generated.[2][3] | To prevent inhalation of dust particles. |
Procedural Workflow for Handling this compound
Proper handling of this compound from receipt to disposal is paramount. The following workflow diagram outlines the necessary steps to be taken to ensure safety and procedural correctness.
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with running water for several minutes. If irritation persists, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical help.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Contaminated Materials: Used PPE, weighing papers, and any other contaminated materials should be collected in a sealed, labeled container.
-
Disposal: Dispose of contents and containers at an approved waste disposal facility, adhering to all local, state, and federal regulations.[2]
Hierarchy of Controls
To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This methodology prioritizes controls from most to least effective.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
